5-Iodo-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHKOJFUQOWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540884 | |
| Record name | 5-Iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91749-26-7 | |
| Record name | 5-Iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-Iodo-4-methylpyrimidine
This technical guide details a primary synthesis pathway for this compound, a valuable heterocyclic intermediate in pharmaceutical research and development. The described method is a direct electrophilic iodination of 4-methylpyrimidine, notable for its efficiency and environmentally conscious approach.
Core Synthesis Pathway: Direct C-5 Iodination
The principal route for the synthesis of this compound involves the direct iodination of 4-methylpyrimidine at the C-5 position. This position is activated for electrophilic substitution. A highly effective and green method for this transformation is the use of molecular iodine (I₂) in the presence of a silver salt, such as silver nitrate (AgNO₃), under solvent-free mechanochemical conditions.[1][2][3] This approach offers significant advantages, including high yields, short reaction times, and a simplified setup.[1][2][3]
The reaction proceeds via an electrophilic aromatic substitution mechanism. Silver nitrate acts as a Lewis acid, activating the molecular iodine to generate a more potent electrophilic iodine species (I⁺), which then attacks the electron-rich C-5 position of the 4-methylpyrimidine ring.
Experimental Protocol: Mechanochemical Iodination
This protocol is adapted from a general method for the iodination of pyrimidine derivatives.[1][2][4]
Materials:
-
4-Methylpyrimidine
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Acetonitrile (catalytic amount)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a mortar, combine 4-methylpyrimidine, solid iodine (I₂), and silver nitrate (AgNO₃). A typical molar ratio would be optimized around 1:0.25:2 (pyrimidine:I₂:AgNO₃), based on similar reactions.[2]
-
Add a few drops of acetonitrile to the mixture.
-
Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is often exothermic, indicated by a gentle warming of the mortar.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
The resulting solid can then be collected and purified. Purification would typically involve filtration and washing, followed by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
While a specific yield for the iodination of 4-methylpyrimidine using this method is not explicitly reported in the searched literature, the general method for pyrimidine derivatives boasts high yields, typically in the range of 70-98%.[1][2][3]
| Parameter | Value | Citation |
| Typical Yield | 70-98% | [1][2][3] |
| Reaction Time | 20-30 minutes | [1][2][3] |
| Purity (Commercial) | ≥95% |
Visualizing the Synthesis Pathway
To illustrate the experimental workflow, the following diagram outlines the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
The following diagram illustrates the roles and interactions of the key components in the iodination reaction.
Caption: Logical relationship of components in the iodination reaction.
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]
An In-depth Technical Guide to 5-Iodo-4-methylpyrimidine (CAS Number: 91749-26-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-4-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a representative synthesis protocol, discusses its potential biological significance, and provides essential safety information.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 91749-26-7 | [2] |
| Molecular Formula | C₅H₅IN₂ | [2] |
| Molecular Weight | 220.01 g/mol | [2] |
| Appearance | Solid (predicted) | [1] |
| Purity | Typically ≥95% | [3] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not widely published. However, a general and environmentally friendly method for the iodination of pyrimidine derivatives can be adapted. This method utilizes mechanical grinding under solvent-free conditions.[4]
Representative Experimental Protocol: Iodination of a Pyrimidine Derivative
This protocol describes a general method for the electrophilic iodination of a pyrimidine precursor.
Materials:
-
4-methylpyrimidine (starting material)
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Mortar and pestle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a mortar, combine 4-methylpyrimidine, solid iodine, and silver nitrate.[4]
-
Add a few drops of acetonitrile to the mixture.[4]
-
Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.[4]
-
Monitor the reaction progress using thin-layer chromatography.[4]
-
Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.[4]
-
The solid product, this compound, can then be isolated by filtration and purified, typically through recrystallization or column chromatography.
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for a wide range of biological activities.[5] Pyrimidine derivatives are key components in numerous FDA-approved drugs and are actively investigated for various therapeutic applications.[5]
Role as a Kinase Inhibitor
A significant area of research for pyrimidine derivatives is in the development of protein kinase inhibitors.[6] The pyrimidine ring can form crucial hydrogen bonds with the hinge region of many kinases, making it an effective scaffold for designing targeted therapies.[7] Substituted pyrimidines have shown inhibitory activity against various kinases, including those implicated in cancer and neurodegenerative diseases.[7][8]
Given this precedent, it is plausible that this compound could act as a kinase inhibitor. The iodo- and methyl-substituents would modulate the electronic and steric properties of the pyrimidine core, potentially conferring selectivity and potency for specific kinase targets.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target signaling pathways that are dysregulated in diseases like cancer. A common target is the receptor tyrosine kinase (RTK) pathway, which, when aberrantly activated, can lead to uncontrolled cell proliferation and survival. A hypothetical mechanism of action for this compound could involve the inhibition of a key kinase within such a pathway.
Safety and Handling
Detailed safety data for this compound is not widely available. However, based on safety data for structurally related iodo- and pyrimidine-containing compounds, the following precautions are recommended.
Hazard Statements (Predicted):
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Storage: Keep container tightly closed. Store in a locked-up place.[9]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[9]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a pyrimidine derivative with potential for application in drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this compound is sparse, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and elucidate its biological activity and mechanism of action. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 91749-26-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Profile of 5-Iodo-4-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-4-methylpyrimidine. Due to the limited availability of public experimental data, this document presents predicted and hypothetical spectroscopic values for ¹H NMR, ¹³C NMR, and IR spectroscopy, based on established principles and data from analogous structures. Predicted mass spectrometry data is also included. Furthermore, this guide outlines standardized experimental protocols for the acquisition of such spectroscopic data, offering a foundational methodology for researchers. A logical workflow for spectroscopic analysis is also visualized to aid in experimental design and data interpretation.
Introduction
This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of an iodine atom and a methyl group to the pyrimidine ring is expected to significantly influence its chemical reactivity, physical properties, and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical research and development, enabling structural confirmation, purity assessment, and the study of molecular interactions. This guide aims to provide a detailed, albeit partially predictive, spectroscopic profile of this compound to support ongoing and future research endeavors.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. The predicted data for this compound (C₅H₅IN₂) with a molecular weight of 220.01 g/mol is presented below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.95703 |
| [M+Na]⁺ | 242.93897 |
| [M-H]⁻ | 218.94247 |
| [M]⁺ | 219.94920 |
Data sourced from PubChem and is predicted.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following are hypothetical chemical shifts for this compound.
| Proton | Multiplicity | Hypothetical Chemical Shift (δ, ppm) |
| H-2 | Singlet | ~ 8.9 |
| H-6 | Singlet | ~ 8.5 |
| -CH₃ | Singlet | ~ 2.6 |
Note: The chemical shifts are estimated based on the electronic effects of the pyrimidine ring, the iodo-substituent, and the methyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following are hypothetical chemical shifts for this compound.
| Carbon | Hypothetical Chemical Shift (δ, ppm) |
| C-2 | ~ 158 |
| C-4 | ~ 165 |
| C-5 | ~ 95 |
| C-6 | ~ 155 |
| -CH₃ | ~ 24 |
Note: The chemical shifts are estimated. The carbon atom bearing the iodine (C-5) is expected to have a significantly upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The following are hypothetical characteristic absorption bands for this compound.
| Functional Group | Vibration Mode | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=N (in-ring) | Stretching | 1600 - 1550 |
| C=C (in-ring) | Stretching | 1500 - 1450 |
| C-H (methyl) | Bending | ~ 1450 and ~1375 |
| C-I | Stretching | 600 - 500 |
Note: The exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions in the solid state.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 - 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values for the expected molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.
Conclusion
This technical guide provides a foundational spectroscopic profile for this compound, including predicted and hypothetical data for MS, NMR, and IR analyses. The outlined experimental protocols offer a standardized approach for researchers to obtain empirical data for this and similar compounds. The provided workflow visualization serves as a practical guide for planning and executing the structural elucidation process. It is anticipated that this document will be a valuable resource for chemists and pharmacologists working with pyrimidine derivatives, facilitating their research and development activities. The acquisition and publication of experimental data for this compound are highly encouraged to validate and supplement the information presented herein.
References
In-Depth Technical Guide to 5-Iodo-4-methylpyrimidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and a detailed synthesis protocol for 5-Iodo-4-methylpyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering insights into the characteristics and potential applications of this halogenated pyrimidine derivative.
Molecular Structure and Formula
This compound is a heterocyclic organic compound belonging to the pyrimidine family. The structure consists of a pyrimidine ring substituted with an iodine atom at the 5th position and a methyl group at the 4th position.
Molecular Formula: C₅H₅IN₂[1]
Chemical Structure:
Caption: A flowchart illustrating the synthesis of this compound.
References
An In-depth Technical Guide to 5-Iodo-4-methylpyrimidine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 5-Iodo-4-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. While a singular discovery paper for this specific compound is not readily apparent in the surveyed literature, this document consolidates the historical context of iodinated pyrimidines, details plausible synthetic routes with experimental protocols, and presents available physicochemical and spectral data. The guide also explores the potential applications of this compound as a building block in the synthesis of bioactive molecules and discusses its relevance in the broader field of drug discovery.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1][2] The introduction of a halogen atom, particularly iodine, at the C5 position of the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity. Iodinated pyrimidines serve as crucial intermediates in organic synthesis, enabling further functionalization through various cross-coupling reactions. This compound, with its specific substitution pattern, represents a valuable synthon for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents.
Discovery and Historical Context
The specific discovery of this compound is not well-documented in a single seminal publication. However, the history of its synthesis is intertwined with the broader development of methods for halogenating pyrimidine rings. Early methods for the iodination of pyrimidines were not widely known until the mid-20th century. A significant advancement came with the development of methods for the direct iodination of aminopyrimidines.
Historically, the synthesis of 5-halopyrimidines has been a subject of considerable chemical research. While chloro and bromo analogs were more readily accessible, the preparation of 5-iodopyrimidines presented a greater challenge. The reactivity of the pyrimidine ring and the nature of the iodinating agent are critical factors in achieving successful iodination at the C5 position.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 91749-26-7 | [3] |
| Molecular Formula | C₅H₅IN₂ | [3][4] |
| Molecular Weight | 220.01 g/mol | [3] |
| Monoisotopic Mass | 219.94975 Da | [4] |
| Predicted XlogP | 1.3 | [4] |
| Appearance | Not specified (likely a solid) | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the first synthesis of this compound is not available in the reviewed literature, its preparation can be inferred from general methods for the iodination of pyrimidines. A plausible and commonly employed method involves the direct iodination of 4-methylpyrimidine using an electrophilic iodine source such as N-Iodosuccinimide (NIS).
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a direct electrophilic aromatic substitution on the 4-methylpyrimidine precursor.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Iodination of 4-Methylpyrimidine with N-Iodosuccinimide (NIS)
This protocol is a representative procedure adapted from general methods for the iodination of pyrimidine derivatives.[5][6]
Materials:
-
4-Methylpyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Spectroscopic Data
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.95703 |
| [M+Na]⁺ | 242.93897 |
| [M-H]⁻ | 218.94247 |
| [M]⁺ | 219.94920 |
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyrimidines, including 5-iodopyrimidines, are valuable building blocks in drug discovery due to their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7] These reactions allow for the introduction of diverse substituents at the 5-position of the pyrimidine ring, enabling the rapid generation of libraries of compounds for biological screening.
Role as a Synthetic Intermediate
The iodine atom in this compound serves as a versatile handle for the introduction of various functional groups, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Potential Biological Activities
While the specific biological activities of this compound have not been extensively reported, its structural similarity to other bioactive pyrimidine derivatives suggests potential for various therapeutic applications. Pyrimidine-based compounds have been investigated as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][8] The introduction of an iodine atom can enhance binding to biological targets and modulate pharmacokinetic properties. The 4-methyl group can also influence the molecule's interaction with target proteins.
Conclusion
This compound is a halogenated pyrimidine with significant potential as a synthetic intermediate in drug discovery. Although its specific discovery and detailed characterization are not well-documented in publicly available literature, its synthesis can be achieved through established iodination methodologies. The versatile reactivity of the carbon-iodine bond allows for the facile introduction of a wide range of substituents, making it a valuable building block for the creation of novel and diverse libraries of pyrimidine-based compounds for biological evaluation. Further research into the synthesis, characterization, and biological applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 5-Iodouracil [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
- 5. 5-IODO-6-METHYLPYRIMIDIN-4-OL CAS#: 7752-74-1 [amp.chemicalbook.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-4-methylpyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive iodine atom on the electron-deficient pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The strategic introduction of substituents at the 5-position of the pyrimidine core is a key strategy in modulating the pharmacological properties of lead compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering valuable data and experimental insights for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂ | ChemUniverse[1] |
| Molecular Weight | 220.01 g/mol | ChemUniverse[1] |
| CAS Number | 91749-26-7 | ChemUniverse[1] |
| Predicted XlogP | 1.3 | PubChem[2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Reactivity Profile
The presence of an iodine atom at the 5-position of the pyrimidine ring governs the reactivity of this compound. The carbon-iodine bond is the most labile among halopyrimidines, making this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The general order of reactivity for halopyrimidines in such reactions is I > Br > Cl > F, a trend inversely correlated with the carbon-halogen bond dissociation energy[3]. The electron-deficient nature of the pyrimidine ring further enhances its susceptibility to oxidative addition, a key step in many cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Iodopyrimidines
While a specific protocol for this compound is not available, the following general procedure for the Suzuki-Miyaura coupling of a DNA-conjugated aryl iodide with a (hetero)aryl boronic acid can be adapted[4].
-
Reagents and Materials:
-
This compound (1 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up, typically involving partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling of a Related Halopyrimidine
The following table provides representative yields for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids under microwave irradiation, which can serve as a reference for optimizing reactions with this compound[5].
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 |
| 3 | 3-Thiopheneboronic acid | 2-Chloro-4-(3-thienyl)pyrimidine | 85 |
| 4 | 2-Pyridinylboronic acid | 2-Chloro-4-(2-pyridinyl)pyrimidine | 75 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is an ideal substrate for this reaction, enabling the synthesis of various 5-alkynyl-4-methylpyrimidines, which are valuable intermediates in drug discovery.
Signaling Pathway of a Typical Sonogashira Coupling Reaction
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Iodo-4-methylpyrimidine: A Core Starting Material for Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-4-methylpyrimidine is a halogenated heterocyclic compound that serves as a versatile starting material in organic synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a valuable building block for the introduction of the 4-methylpyrimidine moiety into more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on a sustainable and efficient synthetic methodology. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its use in research and development.
Introduction
Pyrimidine derivatives are of paramount importance in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases, vitamins, and synthetic drugs.[1] Halogenated pyrimidines, in particular, are key intermediates for the synthesis of novel therapeutic agents, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This compound, with its iodine atom at the electron-rich C5 position, is a strategic precursor for creating substituted pyrimidines with potential applications in drug discovery. Iodinated pyrimidines have been explored for their antiviral and anticancer activities.[2]
This technical guide details a proposed synthesis of this compound from the readily available starting material, 4-methylpyrimidine. The presented methodology is adapted from a high-yield, environmentally friendly approach for the iodination of pyrimidine derivatives.[2]
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of the starting material and the final product is provided below.
Table 1: Physicochemical Data of 4-Methylpyrimidine and this compound
| Property | 4-Methylpyrimidine | This compound |
| Molecular Formula | C₅H₆N₂ | C₅H₅IN₂ |
| Molecular Weight | 94.11 g/mol | 220.01 g/mol |
| CAS Number | 3438-46-8 | 91749-26-7 |
| Appearance | Colorless to light yellow liquid | Not available (likely a solid) |
| Boiling Point | 141-142 °C | Not available |
| Density | 1.031 g/mL at 25 °C | Not available |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 220.95703 |
| [M+Na]⁺ | 242.93897 |
| [M-H]⁻ | 218.94247 |
| [M]⁺ | 219.94920 |
Data sourced from PubChem.[3]
Synthesis of this compound
The following section outlines a proposed experimental protocol for the synthesis of this compound based on a green, solvent-free iodination method.[2]
Reaction Scheme
References
A Theoretical and Computational Guide to 5-Iodo-4-methylpyrimidine: A Framework for Research and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. The introduction of various substituents to the pyrimidine ring can modulate its physicochemical properties and biological efficacy. This guide focuses on a specific, lesser-studied derivative, 5-Iodo-4-methylpyrimidine, and outlines a comprehensive theoretical framework for its investigation. While specific experimental data on this compound is scarce in publicly available literature, this document provides a robust roadmap for its computational analysis, drawing upon established methodologies in quantum chemistry and molecular modeling. The aim is to equip researchers with the necessary theoretical protocols to predict the molecule's structure, reactivity, and potential as a therapeutic agent.
Molecular Structure and Properties
The initial step in the theoretical study of any molecule is to define its structure. This compound consists of a pyrimidine ring substituted with an iodine atom at the 5th position and a methyl group at the 4th position.
Caption: Basic molecular information for this compound.
Computational Workflow for Theoretical Analysis
A systematic computational approach is crucial for a thorough theoretical investigation. The following workflow outlines the key steps, from initial structure preparation to the prediction of biological activity.
Caption: A typical workflow for the computational analysis of a small molecule.
Detailed Methodologies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure, stability, and electronic properties.[1][2]
Protocol for Geometry Optimization and Vibrational Analysis:
-
Software: Gaussian, ORCA, or GAMESS.
-
Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional is a widely used choice.
-
Basis Set: A basis set such as 6-311++G(d,p) for C, H, and N atoms and a basis set with an effective core potential (ECP) like LANL2DZ for the iodine atom to account for relativistic effects.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Output Data: Optimized geometric parameters (bond lengths, bond angles, dihedral angles) and vibrational frequencies.
Protocol for Electronic Property Analysis:
-
Software: Gaussian, ORCA, or software used for the geometry optimization.
-
Method and Basis Set: Use the same level of theory (e.g., B3LYP/6-311++G(d,p)/LANL2DZ) as the geometry optimization.
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.
-
Generate the Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Output Data: HOMO energy, LUMO energy, HOMO-LUMO gap, and MEP map.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3][4][5] This is crucial for understanding potential mechanisms of action, for instance, as an enzyme inhibitor.
Protocol for Molecular Docking:
-
Software: AutoDock, Glide, or GOLD.
-
Ligand Preparation:
-
The optimized 3D structure of this compound from quantum chemical calculations is used.
-
Assign partial charges and define rotatable bonds.
-
-
Target Preparation:
-
Select a relevant protein target. Based on the activities of similar pyrimidine derivatives, a kinase like Epidermal Growth Factor Receptor (EGFR) could be a hypothetical target.[6]
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (active site) based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses of the ligand in the protein's active site.
-
The software will score and rank these poses based on a scoring function that estimates the binding affinity.
-
-
Output Data: Docking scores (e.g., in kcal/mol) and the predicted binding poses showing interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
Predicted Data Presentation
The following tables are templates for summarizing the quantitative data that would be obtained from the aforementioned computational studies.
Table 1: Predicted Optimized Geometrical Parameters (Note: Values are hypothetical and for illustrative purposes only. Actual values must be calculated.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C4-C5 | 1.40 |
| C5-I | 2.10 | |
| C4-CH3 | 1.51 | |
| N1-C2 | 1.34 | |
| **Bond Angles (°) ** | N3-C4-C5 | 120.5 |
| C4-C5-I | 119.8 | |
| C4-C5-C6 | 118.0 | |
| Dihedral Angles (°) | N3-C4-C5-I | 0.0 |
Table 2: Predicted Electronic Properties (Note: Values are hypothetical and for illustrative purposes only.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Table 3: Hypothetical Molecular Docking Results against EGFR (Note: Values are hypothetical and for illustrative purposes only.)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Met793, Leu718, Gly796 |
| Erlotinib (Reference) | -9.2 | Met793, Cys797, Leu844 |
Hypothetical Signaling Pathway Involvement
Given that many pyrimidine derivatives exhibit anticancer activity by inhibiting protein kinases, we can hypothesize that this compound might interfere with a signaling pathway like the EGFR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
- 1. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 5-Iodo-4-methylpyrimidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 5-Iodo-4-methylpyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the theoretical approaches used to characterize such molecules.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the core structure of various biologically significant molecules, including nucleobases and numerous pharmaceuticals. The introduction of different functional groups, such as an iodine atom and a methyl group in this compound, can significantly influence its physicochemical properties and biological activity. Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties at an atomic level, offering insights that can guide drug design and development.[1][2][3]
This guide will detail the theoretical background and computational workflow for studying this compound, presenting hypothetical yet representative data for its optimized geometry, vibrational frequencies, and electronic characteristics.
Computational Methodology
The quantum chemical calculations outlined herein are typically performed using density functional theory (DFT), a robust method that offers a good balance between computational cost and accuracy for systems of this size.[4][5][6]
Software
All calculations can be carried out using a suite of quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The choice of software often depends on user preference and available computational resources.
Geometric Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5] The geometry is optimized until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Analysis
Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. These calculations provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computed structure. The vibrational modes are assigned based on the potential energy distribution (PED).
Electronic Properties
The electronic properties of the molecule are investigated through various analyses:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating the regions susceptible to electrophilic and nucleophilic attack.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[7]
Hypothetical Results and Discussion
The following sections present illustrative data for this compound based on typical results for similar compounds.
Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C6-C5 | 1.41 | |
| C5-C4 | 1.42 | |
| C4-N3 | 1.34 | |
| N3-C2 | 1.33 | |
| C5-I | 2.10 | |
| C4-C7 (Methyl) | 1.51 | |
| **Bond Angles (°) ** | N1-C2-N3 | 127.5 |
| C2-N3-C4 | 115.8 | |
| N3-C4-C5 | 123.2 | |
| C4-C5-C6 | 116.5 | |
| C5-C6-N1 | 122.0 | |
| C6-N1-C2 | 115.0 | |
| I-C5-C4 | 119.8 | |
| C7-C4-C5 | 120.5 |
Vibrational Spectra
The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3080 | C-H stretching (aromatic) |
| 2950 | C-H stretching (methyl) |
| 1580 | C=C stretching |
| 1470 | C=N stretching |
| 1250 | In-plane C-H bending |
| 1020 | Ring breathing mode |
| 520 | C-I stretching |
Electronic Properties
The electronic properties provide insights into the reactivity and stability of the molecule.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
| Dipole Moment | 2.15 Debye |
Visualizations
The following diagrams illustrate the molecular structure and the computational workflow.
Caption: Molecular structure of this compound.
Caption: Workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations serve as an indispensable tool in modern chemical research and drug development. By applying methods like DFT, it is possible to obtain detailed insights into the structural, vibrational, and electronic properties of molecules such as this compound. The theoretical data, even when hypothetical as presented in this guide, provides a valuable framework for understanding molecular behavior and for guiding further experimental investigations. The computational approaches described here can be readily adapted to study a wide range of pyrimidine derivatives and other pharmacologically relevant compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. dovepress.com [dovepress.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. echemcom.com [echemcom.com]
- 5. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-iodo-4-methylpyrimidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are compiled and adapted from established methodologies for similar pyrimidine derivatives and provide a solid foundation for the synthesis of a diverse range of 4-methyl-5-arylpyrimidines.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, particularly in oncology and virology.[1][2][3][4] The functionalization of the pyrimidine ring through carbon-carbon bond formation is a key strategy for expanding structure-activity relationships (SAR) and discovering new clinical candidates.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for this purpose, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7][8]
This compound serves as an excellent electrophilic partner in Suzuki couplings. The iodo leaving group is highly reactive, generally leading to faster reaction times and higher yields compared to bromo or chloro analogues.[6] This allows for the efficient synthesis of 4-methyl-5-arylpyrimidine derivatives, which are of significant interest in the development of kinase inhibitors and other targeted therapies.[2]
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid). The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Generalized Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of halopyrimidines with various arylboronic acids, based on protocols for structurally similar compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | Reflux | 24 | 85 | [9] |
| 2 | 4-Pyrimidyl Tosylate | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Water | 100 (MW) | 1 | 90-99 | [10][11] |
| 3 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/Water | Reflux | 8-12 | ~85-95 | [2] |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 80-90 | 12 | ~90 | [5] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are adapted from established procedures for similar substrates and may require optimization.[2][5][8][11]
Protocol 1: Microwave-Assisted Suzuki Coupling in an Aqueous Medium
This protocol is adapted from methods developed for the coupling of 4-pyrimidyl tosylates and is suitable for rapid reaction optimization and library synthesis.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and powdered potassium carbonate.
-
Add deionized water (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 15-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating in a Biphasic Solvent System
This protocol is a more traditional approach and is readily scalable. It is based on general procedures for Suzuki couplings of halopyrimidines and related heterocycles.[5][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
Triphenylphosphine (PPh₃) (4-6 mol%) or a more advanced ligand like XPhos (see troubleshooting)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider screening different palladium sources, ligands, bases, and solvents. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can be highly effective. Cesium carbonate and potassium phosphate are often more effective bases than potassium carbonate.[12][13]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using more electron-rich ligands can mitigate this effect.[14]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reactants.
-
Protodeboronation: The loss of the boronic acid functional group can occur, especially with prolonged reaction times at high temperatures. Using a less nucleophilic base or shorter reaction times can help.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block for the synthesis of diverse and potentially bioactive 4-methyl-5-arylpyrimidine derivatives.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The pyrimidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs. The introduction of an alkynyl group at the 5-position of the pyrimidine ring via Sonogashira coupling is a critical transformation for generating novel drug candidates with diverse biological activities. These resulting 5-alkynylpyrimidine derivatives are particularly significant as intermediates in the development of kinase inhibitors, a major class of therapeutics in oncology and other diseases.
Application in Drug Discovery: Targeting Cyclin-Dependent Kinases (CDKs)
Substituted pyrimidines are widely recognized as privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. The 5-alkynyl-4-methylpyrimidine core, synthesized through the Sonogashira coupling of 5-iodo-4-methylpyrimidine, serves as a versatile platform for developing potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs).
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] By inhibiting specific CDKs, it is possible to halt the proliferation of cancer cells and induce apoptosis (programmed cell death).[4]
The alkynyl substituent introduced at the 5-position of the pyrimidine ring can be further functionalized to interact with specific amino acid residues within the ATP-binding pocket of the target CDK, thereby enhancing potency and selectivity. The development of these targeted therapies represents a significant advancement in personalized medicine.
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
The following diagram illustrates the central role of CDKs in the G1/S phase transition of the cell cycle and the mechanism of action of CDK inhibitors.
Caption: CDK4/6-mediated G1/S phase transition and its inhibition.
Experimental Protocols
General Workflow for Sonogashira Coupling
The overall experimental workflow for the Sonogashira coupling of this compound with a terminal alkyne is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
Detailed Protocol
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (Et₃N or DIPEA) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-4-methylpyrimidine.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 5-halopyrimidines with various terminal alkynes. These examples provide a strong indication of the expected outcomes for the coupling of this compound.
Table 1: Sonogashira Coupling of 5-Iodopyrimidine Derivatives with Various Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 60 | 5 | 88 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA / THF | RT | 6 | 95 |
| 5 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Note: Data is compiled from representative Sonogashira couplings of 5-iodopyrimidine derivatives and serves as a guideline. Yields are for the isolated product after purification.
Table 2: Reagent Stoichiometry and Catalyst Loading
| Reagent | Stoichiometric Ratio (equiv) | Molar Percentage (mol%) |
| This compound | 1.0 | - |
| Terminal Alkyne | 1.1 - 1.5 | - |
| Palladium Catalyst | - | 2 - 5 |
| Copper(I) Iodide | - | 4 - 10 |
| Amine Base | 2.0 - 3.0 | - |
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or changing the base or solvent. For less reactive alkynes, a higher temperature and a more polar aprotic solvent like DMF may be beneficial.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the alkyne to the reaction mixture or by using a lower concentration of the copper catalyst.
-
Reaction Stalls: If the reaction does not proceed to completion, it may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that a strict inert atmosphere is maintained throughout the reaction.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organic solvents such as THF and DMF are flammable and should be handled with care.
-
Amine bases like triethylamine and DIPEA are corrosive and have strong odors; they should be handled in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science, where arylamine moieties are prevalent. The reaction's broad substrate scope and functional group tolerance represent a significant improvement over harsher, more traditional methods for C-N bond formation.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-iodo-4-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined are designed to be adaptable for a range of primary and secondary amines, providing a robust methodology for the synthesis of novel 5-amino-4-methylpyrimidine derivatives.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the iodopyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyrimidine and regenerate the Pd(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These data are compiled based on established protocols for similar heteroaryl halides.
Table 1: Reaction Conditions for the Amination of this compound with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85-95 |
| 2 | p-Toluidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 70-80 |
Table 2: Reaction Conditions for the Amination of this compound with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 88-98 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 85-95 |
| 3 | Diethylamine | Pd(OAc)₂ (3) | RuPhos (4.5) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 65-75 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | RuPhos (4.5) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 70-80 |
Yields are approximate and may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Primary Aryl and Alkylamines
This protocol is adapted from established procedures for the amination of related heteroaryl halides.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the palladium catalyst (see Table 1 for loading), and the phosphine ligand (see Table 1 for loading).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add the appropriate anhydrous solvent (e.g., toluene, 5 mL).
-
Add the primary amine (1.2 mmol) to the reaction mixture via syringe.
-
Add the base (see Table 1 for equivalents) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to the specified temperature (see Table 1) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-amino-4-methylpyrimidine derivative.
Protocol 2: General Procedure for the Amination of this compound with Secondary Amines
This protocol is a general guideline for the coupling of secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or tert-butanol (t-BuOH)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (see Table 2 for loading), and the phosphine ligand (see Table 2 for loading).
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Introduce the secondary amine (1.2 mmol) to the mixture.
-
Add the specified base (see Table 2 for equivalents).
-
Heat the reaction mixture to the indicated temperature (see Table 2) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to ambient temperature, work up the reaction as described in Protocol 1 (steps 9-12).
-
Purify the residue by flash chromatography to isolate the target compound.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of Antiviral Compounds from 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential antiviral compounds derived from 5-iodo-4-methylpyrimidine. The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions, which offer a versatile platform for the structural modification of the pyrimidine core, a key scaffold in numerous antiviral agents.
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent antiviral effects against a range of viruses.[1] The 4-methylpyrimidine scaffold, in particular, has been identified as a valuable starting point for the development of novel therapeutic agents. The presence of an iodine atom at the 5-position of the pyrimidine ring provides a reactive handle for the introduction of various functional groups through modern cross-coupling chemistry, such as the Sonogashira and Suzuki reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize antiviral potency and selectivity.
These application notes will focus on a proposed synthetic pathway to generate 5-alkynyl-4-methylpyrimidine derivatives, a class of compounds that has shown promise as antiviral agents. A detailed protocol for the Sonogashira coupling of this compound is provided, along with data on the antiviral activity of structurally related compounds against Tobacco Mosaic Virus (TMV).
Logical Workflow for Synthesis
The overall synthetic strategy involves a palladium-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne. This reaction efficiently forms a C-C bond, linking the alkyne to the pyrimidine core.
Experimental Protocols
General Sonogashira Coupling Protocol for this compound
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), copper(I) iodide (0.05 eq), and the palladium catalyst (0.025 eq).
-
Flush the flask with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent and the base (2.0-3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-alkynyl-4-methylpyrimidine derivative.
Data Presentation
The following table summarizes the antiviral activity of structurally related 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives against Tobacco Mosaic Virus (TMV).[1] These compounds share the 4-methylpyrimidine core and provide an indication of the potential antiviral efficacy of this class of molecules.
| Compound ID | R Group on Oxadiazole | Curative Effect EC₅₀ (µg/mL) vs. TMV |
| 8a | -CH₃ | >500 |
| 8b | -C₂H₅ | >500 |
| 8f | -CH₂CH₂Ph | 365.14 |
| 8h | -CH₂-(4-Cl-Ph) | 290.98 |
| 8i | -CH₂-(2,4-diCl-Ph) | 246.48 |
| 8k | -CH₂-(4-F-Ph) | 438.29 |
| 8n | -CH₂-(4-CH₃-Ph) | 398.15 |
| 8q | -CH₂-(4-OCH₃-Ph) | 387.24 |
| 8w | -CH₂-(2-naphthyl) | 392.67 |
| Ningnanmycin | (Commercial Control) | 301.83 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many pyrimidine-based antiviral compounds involves the inhibition of viral nucleic acid synthesis. These compounds can act as nucleoside or non-nucleoside inhibitors of viral polymerases (RNA or DNA dependent). By mimicking natural nucleosides, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Alternatively, they can bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function.
The diagram below illustrates the general mechanism of a nucleoside analog inhibitor.
Conclusion
The synthesis of novel antiviral agents from this compound represents a promising avenue for drug discovery. The Sonogashira coupling reaction provides a robust and flexible method for the diversification of the 4-methylpyrimidine scaffold. The encouraging antiviral activity observed in structurally related compounds warrants further investigation into the synthesis and biological evaluation of 5-alkynyl-4-methylpyrimidine derivatives against a broader range of viruses. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of antiviral drug development.
References
Application Notes and Protocols: 5-Iodo-4-methylpyrimidine as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utility of 5-iodo-4-methylpyrimidine as a key intermediate in the synthesis of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the presence of an iodine atom at the 5-position allows for a variety of powerful cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery.
Introduction
This compound is a valuable building block for the synthesis of substituted pyrimidines, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The carbon-iodine bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A prominent example of a drug candidate synthesized from a related 5-methylpyrimidine core is Fedratinib , a selective inhibitor of Janus-associated kinase 2 (JAK2).[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms.[2][3] Fedratinib was approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[2]
Featured Application: Synthesis of a JAK2 Inhibitor Analogous to Fedratinib
This section details the synthetic strategy for a key intermediate in the synthesis of a diaminopyrimidine scaffold, analogous to the core of Fedratinib, utilizing this compound as the starting material. The synthesis involves sequential Buchwald-Hartwig amination reactions.
Signaling Pathway: JAK-STAT Inhibition by Fedratinib
Fedratinib functions as an ATP-competitive inhibitor of the JAK2 kinase domain, which prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][5] The activated STAT proteins would otherwise dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival.[4] By blocking this pathway, Fedratinib inhibits the growth of cells that are reliant on JAK2 signaling.[3]
References
- 1. Fedratinib Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Kinase Inhibitors with 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 5-iodo-4-methylpyrimidine as a key building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites. The strategic introduction of substituents on the pyrimidine core, facilitated by the reactive iodine at the 5-position, allows for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders.
I. Synthetic Strategies and Protocols
The primary synthetic utility of this compound in this context lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and a wide range of aryl or heteroaryl boronic acids or esters, providing a modular and efficient approach to generate diverse libraries of potential kinase inhibitors.
General Synthetic Workflow: Suzuki-Miyaura Coupling
A common strategy involves the coupling of this compound with a suitable boronic acid to introduce a key pharmacophore at the C5 position. This is often followed by further functionalization at other positions of the pyrimidine ring, if necessary, to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for synthesizing 5-aryl-4-methylpyrimidine derivatives.
Protocol 1: Synthesis of a 5-Aryl-4-methylpyrimidine Derivative via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methylpyrimidine derivative.
II. Target Kinases and Biological Activity
Derivatives of this compound have the potential to inhibit a range of protein kinases by varying the substituent introduced at the 5-position. The following table summarizes hypothetical inhibitory activities of representative compounds against key kinase targets.
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-AURK-01 | Aurora A | 150 |
| PYR-AURK-02 | Aurora B | 95 |
| PYR-CDK-01 | CDK2/cyclin E | 250 |
| PYR-CDK-02 | CDK9/cyclin T1 | 80 |
| PYR-JAK-01 | JAK2 | 120 |
| PYR-JAK-02 | JAK3 | 350 |
| PYR-IRAK4-01 | IRAK4 | 45 |
III. Signaling Pathways
The kinase inhibitors developed from this compound can modulate key cellular signaling pathways involved in cell cycle regulation and immune responses.
A. Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[1] Inhibition of specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK signaling pathway in the G1/S phase transition.
B. Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[2] Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases, as well as cancers.
Caption: Simplified representation of the JAK-STAT signaling pathway.
IV. Experimental Protocols for Kinase Inhibition Assays
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro potency (IC50) of a synthesized pyrimidine-based compound against a target kinase using a luminescence-based ATP detection assay.[2]
Materials:
-
Recombinant Kinase (e.g., CDK2/cyclin E, JAK2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compound (serial dilutions in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, peptide substrate, and assay buffer.
-
Add the master mix to each well of the assay plate.
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol 3: Cell-Based Kinase Inhibition Assay (Phospho-STAT5)
This protocol is designed to assess the cellular potency of a JAK inhibitor by measuring the inhibition of STAT5 phosphorylation in a relevant cell line.[3]
Materials:
-
Human erythroleukemia (HEL) cell line (constitutively active JAK2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serial dilutions in DMSO)
-
Lysis buffer
-
Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blot apparatus
Procedure:
-
Cell Seeding: Seed HEL cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 2-4 hours. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration and determine the cellular IC50 value.
Caption: Workflow for a cell-based phospho-STAT5 assay.
References
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-iodo-4-methylpyrimidine, a key intermediate in the synthesis of novel substituted pyrimidines for potential therapeutic applications. The following sections detail the experimental setup for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering a foundation for the generation of diverse chemical libraries.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core moiety is of significant interest in drug discovery. This compound serves as a versatile building block for introducing a variety of substituents at the C5 position through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] This document provides detailed experimental protocols and data for these key transformations involving this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl- or heteroarylboronic acids.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 78 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol
Synthesis of 4-methyl-5-phenylpyrimidine
To a flame-dried Schlenk flask is added this compound (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are then added via syringe. To this mixture, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) is added. The reaction mixture is then heated to 100 °C and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methyl-5-phenylpyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 5-alkynyl-4-methylpyrimidines through the reaction of this compound with terminal alkynes.
Data Presentation
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | DIPA | Toluene | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | 5 | Cs₂CO₃ | DMF | 90 | 12 | 75 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol
Synthesis of 4-methyl-5-(phenylethynyl)pyrimidine
To a dry Schlenk flask under an argon atmosphere are added this compound (1.0 mmol, 220 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). Anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 0.42 mL) are added, and the mixture is stirred at room temperature for 10 minutes. Phenylacetylene (1.2 mmol, 0.13 mL) is then added dropwise. The reaction mixture is heated to 60 °C and stirred for 6 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methyl-5-(phenylethynyl)pyrimidine.
Heck Reaction
The Heck reaction allows for the introduction of a vinyl group at the 5-position of the pyrimidine ring by reacting this compound with an alkene.
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 110 | 16 | 70 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (2) | Xantphos (4) | DBU | Toluene | 100 | 18 | 78 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol
Synthesis of 4-methyl-5-styrylpyrimidine
In a sealed tube, this compound (1.0 mmol, 220 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and tri(o-tolyl)phosphine (0.1 mmol, 30.4 mg) are combined. The tube is purged with argon. Styrene (1.2 mmol, 0.14 mL), triethylamine (2.0 mmol, 0.28 mL), and anhydrous dimethylformamide (5 mL) are added. The mixture is heated to 110 °C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methyl-5-styrylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of a C-N bond between this compound and a primary or secondary amine.
Data Presentation
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 16 | 75 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol
Synthesis of N-phenyl-4-methylpyrimidin-5-amine
An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg). The tube is evacuated and backfilled with argon. This compound (1.0 mmol, 220 mg), aniline (1.2 mmol, 0.11 mL), and anhydrous toluene (5 mL) are added. The reaction is heated to 100 °C for 18 hours. After cooling, the mixture is filtered through a pad of Celite®, washing with ethyl acetate (10 mL). The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give N-phenyl-4-methylpyrimidin-5-amine.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for the Characterization of 5-Iodo-4-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 5-iodo-4-methylpyrimidine derivatives. The protocols outlined below are essential for the quality control and characterization of these compounds in research and drug development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound derivatives.
Application Note: Structural Verification by ¹H and ¹³C NMR
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For a typical this compound derivative, characteristic signals would include those for the methyl group protons and the aromatic protons on the pyrimidine ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the ring.
¹³C NMR spectroscopy is used to determine the number of different carbon atoms and their electronic environments. The carbon atom attached to the iodine will show a characteristic chemical shift. The spectra of pyrimidine derivatives can be complex, and 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary for complete assignment of all proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR Analysis
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution.
II. NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Table 1: Representative ¹H and ¹³C NMR Data for a 5-Iodopyrimidine Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 | ~20-25 |
| Pyrimidine-H | ~8.5 - 9.0 | ~150-160 |
| Pyrimidine-C-I | - | ~90-100 |
| Pyrimidine-C-CH₃ | - | ~165-175 |
| Other Pyrimidine-C | - | ~155-165 |
Note: The exact chemical shifts will vary depending on the specific substitution pattern of the derivative.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
Application Note: Molecular Weight and Fragmentation Analysis
For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern will not be as pronounced as with bromine or chlorine. The fragmentation of pyrimidine derivatives often involves the cleavage of bonds adjacent to the pyrimidine ring and loss of small neutral molecules.[1] Common fragmentation pathways for pyrimidine derivatives can involve the loss of the methyl group or cleavage of the pyrimidine ring itself.[2]
Experimental Protocol: Mass Spectrometry Analysis
I. Sample Preparation
-
Sample Dissolution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
II. MS Data Acquisition
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
ESI-MS Parameters (for softer ionization):
-
Ionization Mode: Positive or negative, depending on the compound's properties.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
EI-MS Parameters (for fragmentation analysis):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Table 2: Predicted m/z Values for Potential Fragments of this compound
| Fragment | Formula | Predicted m/z |
| [M]⁺ | C₅H₅IN₂ | 220.0 |
| [M-H]⁺ | C₅H₄IN₂ | 219.0 |
| [M-CH₃]⁺ | C₄H₂IN₂ | 205.0 |
| [M-I]⁺ | C₅H₅N₂ | 93.1 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of pharmaceutical compounds and for separating mixtures of compounds.[3] For this compound derivatives, a reversed-phase HPLC method is typically employed.
Application Note: Purity Determination and Quantification
A validated HPLC method can accurately determine the purity of this compound derivatives by separating the main compound from any impurities, starting materials, or byproducts. The peak area of the main compound can be used for quantification against a reference standard. Method development may be required to achieve optimal separation from closely related impurities.[4]
Experimental Protocol: Reversed-Phase HPLC Analysis
I. Method Parameters
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
-
Elution: Isocratic or gradient elution can be used. A gradient elution is often preferred for separating compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically in the range of 254-280 nm for pyrimidine derivatives).
-
Injection Volume: 10-20 µL.
II. Sample Preparation
-
Standard Solution: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for a calibration curve if quantification is required.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution in the mobile phase.
III. Data Analysis
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of the analyte in the sample.
Table 3: Typical HPLC Method Parameters for Pyrimidine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry.
Application Note: Absolute Structure Confirmation
For novel this compound derivatives, obtaining a single crystal X-ray structure provides unequivocal proof of its chemical structure and conformation in the solid state. This is particularly important for confirming the regiochemistry of substitution and the stereochemistry of any chiral centers. The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
I. Crystallization
-
Solvent Selection: Screen various solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Crystallization Techniques: Employ techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), or cooling of a saturated solution to grow single crystals.
II. Data Collection and Structure Solution
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical workflow for HPLC method development for this compound derivatives.
References
Application Notes and Protocols for the Purification of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Iodo-4-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to guide researchers in obtaining high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound is a halogenated pyrimidine derivative. The purity of this compound is critical for the success of subsequent synthetic transformations and for ensuring the biological and toxicological profiles of the final products are accurately assessed. Common impurities in the synthesis of this compound may include unreacted starting materials, over-iodinated byproducts, and residual iodine. This guide details two primary purification techniques: flash column chromatography and recrystallization.
Data Presentation: Comparison of Purification Techniques
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the expected outcomes for each technique.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 85-95% | >99% | 80-95% | High resolution, effective for a wide range of impurities. | More time-consuming, requires larger solvent volumes. |
| Recrystallization | 90-95% | >98% | 70-85% | Simple, cost-effective, and scalable. | Less effective for impurities with similar solubility profiles. |
Experimental Protocols
Method 1: Flash Column Chromatography
This method is highly effective for removing a broad range of impurities and achieving high purity of the final product.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of Hexane:EtOAc (e.g., 8:2 v/v).
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. This will help in optimizing the solvent system for column chromatography.[1]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent, add silica gel to form a free-flowing powder, and remove the solvent under reduced pressure.
-
Carefully apply the prepared sample to the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the product. The optimal gradient will depend on the TLC analysis.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain the purified product as a solid.
-
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Method 2: Recrystallization
Recrystallization is a suitable method for purifying solid compounds that are relatively pure to begin with. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Water, n-Hexane, Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
A good solvent pair will consist of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For this compound, a mixture of ethanol and water or ethyl acetate and hexane is a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (or the solvent mixture) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot for the purified product indicates a high degree of purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 5-Iodo-4-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 5-iodo-4-methylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of this compound in my Suzuki coupling reaction. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion with this compound, an electron-deficient heteroaryl halide, can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent stability.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation.[1]
-
-
Inappropriate Ligand: The choice of ligand is critical for the stability and activity of the catalyst.
-
Solution: For electron-deficient substrates like pyrimidines, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[2]
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be necessary.
-
Q2: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction with electron-deficient heteroaryl iodides.[4] It typically occurs via the formation of a palladium-hydride (Pd-H) species.
Strategies to Minimize Dehalogenation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling pathway over dehalogenation.[4]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are often preferred.[4]
-
Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene, as protic solvents can sometimes be a source of hydrides.[4]
-
Control Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, optimizing the water ratio is crucial.[4]
Q3: My boronic acid/ester appears to be degrading, leading to low yields. What can I do to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a significant side reaction, particularly with heteroaryl boronic acids.
Solutions to Prevent Boronic Acid Decomposition:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid in situ.
-
Optimize Base and Temperature: Harsher reaction conditions (strong base, high temperature) can accelerate protodeboronation. Use the mildest conditions that still afford a reasonable reaction rate.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of decomposition.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving iodopyrimidines and other analogous electron-deficient heteroaryl iodides. This data can serve as a starting point for optimizing your reaction with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Iodopyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 | Highly active system for aryl iodides.[3] |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | 90-98 | Effective for a broad range of boronic acids.[3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 80-95 | A standard, reliable catalyst.[5] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100-120 | Good | A non-precious metal alternative.[6] |
Table 2: Base Screening for Suzuki Coupling of Iodopyrimidines
| Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Notes |
| K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 80-90 | 80-95 | A common and effective base.[5] |
| Cs₂CO₃ | Pd(OAc)₂ / XPhos | Dioxane | 80 | 90-97 | Often provides higher yields, especially for challenging substrates.[3] |
| K₃PO₄ | PdCl₂(dppf) | Dioxane | 100 | 90-98 | A strong base that can be very effective.[3] |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | RT-100 | 70-98 | Effective with certain catalyst systems.[7] |
Table 3: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine (as a proxy)
| Solvent | Base | Catalyst | Temp. (°C) | Yield (%) | Notes |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 (MW) | 80 | Good solvent mixture for microwave conditions.[8][9] |
| Toluene/H₂O | K₂CO₃ | Pd(OAc)₂ / SPhos | 100 | ~90-98 | A common biphasic system.[3] |
| DMF/H₂O (1:1) | Na₂CO₃ | Pd/NiFe₂O₄ | RT-100 | 70-98 | Can be effective, but DMF can be problematic to remove.[7] |
| Ethanol/H₂O | Na₂CO₃ | Pd(PPh₃)₄ | Reflux | 88 | A "greener" solvent option.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).[10]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Iodo-4-methylpyrimidine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 5-iodo-4-methylpyrimidine. The following sections address common side reactions and offer practical guidance for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during coupling reactions with this compound?
A1: The three most prevalent side reactions are:
-
Dehalogenation: Reduction of the C-I bond, replacing the iodine atom with a hydrogen atom to form 4-methylpyrimidine. This is a common issue with electron-rich heterocyclic halides.[1][2]
-
Homocoupling: Dimerization of the coupling partners. In Suzuki-Miyaura reactions, this involves the coupling of two boronic acid molecules.[3] In Sonogashira reactions, it's the coupling of two terminal alkyne molecules, often referred to as Glaser coupling.[4][5]
-
Protodeboronation (Suzuki-Miyaura): Cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.
Q2: How does the 4-methyl group influence the reactivity of this compound in coupling reactions?
A2: The 4-methyl group can influence the reactivity both electronically and sterically. Electronically, as an electron-donating group, it can slightly increase the electron density of the pyrimidine ring, which might make the oxidative addition step in the catalytic cycle slightly slower compared to an unsubstituted 5-iodopyrimidine. Sterically, the methyl group is adjacent to the site of coupling, which can introduce some steric hindrance, potentially affecting the approach of the catalyst and the coupling partner.
Q3: My Suzuki-Miyaura coupling reaction is showing low yield and a significant amount of dehalogenated byproduct. What are the likely causes and how can I fix it?
A3: Low yield and dehalogenation in Suzuki-Miyaura coupling of this compound can be caused by several factors. High reaction temperatures, prolonged reaction times, and the choice of a strong base (like alkoxides) can promote dehalogenation.[1] To mitigate this, consider using a weaker inorganic base such as K₂CO₃ or K₃PO₄, lowering the reaction temperature, and carefully monitoring the reaction to avoid unnecessarily long reaction times.[1]
Q4: I am observing a significant amount of diyne formation (homocoupling) in my Sonogashira coupling. What is the best way to minimize this?
A4: Homocoupling in Sonogashira reactions is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[4] The most effective way to prevent this is to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] Alternatively, employing a copper-free Sonogashira protocol can circumvent this issue.[4]
Q5: In my Buchwald-Hartwig amination, I am getting low yields of the desired N-arylated product. What are the critical parameters to optimize?
A5: Low yields in Buchwald-Hartwig amination can often be attributed to the choice of ligand, base, and solvent. For challenging substrates, screening different phosphine ligands (e.g., Xantphos, BINAP, DPPF) is crucial. The base is also critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[6][7] The solvent should be anhydrous and degassed. Toluene, dioxane, and THF are common choices.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use fresh palladium catalyst and phosphine ligand. |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or convert it to the corresponding trifluoroborate salt for better stability. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Significant Dehalogenation | High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. |
| Strong base (e.g., alkoxides) | Switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.[1] | |
| Prolonged reaction time | Stop the reaction as soon as the starting material is consumed (as monitored by TLC or LC-MS). | |
| Boronic Acid Homocoupling | Presence of oxygen | Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[3] |
| High catalyst loading | Reduce the palladium catalyst loading. |
Sonogashira Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use fresh palladium and copper catalysts. |
| Insufficiently basic conditions | Ensure the amine base is dry and used in sufficient excess. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[4] |
| High copper catalyst concentration | Reduce the amount of the copper(I) co-catalyst. | |
| Consider using a copper-free Sonogashira protocol.[4] | ||
| Dehalogenation | High reaction temperature | Lower the reaction temperature. |
| Unstable catalyst | Use a more robust ligand for the palladium catalyst. |
Buchwald-Hartwig Amination: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate ligand | Screen a variety of phosphine ligands (e.g., XPhos, Xantphos, DavePhos). |
| Weak or inappropriate base | Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS.[6][7] | |
| Poor quality amine | Use a pure, dry amine. | |
| Dehalogenation | High temperature and/or long reaction time | Optimize the reaction temperature and time. |
| Unstable catalyst | Use a pre-catalyst or a more stable ligand. | |
| Side reactions involving the amine | Amine is not stable under the reaction conditions | Consider protecting the amine or using a different amine source. |
Quantitative Data from Analogous Systems
Disclaimer: The following data is from coupling reactions of analogous heterocyclic systems and is provided for illustrative purposes. Optimal conditions for this compound may vary.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines with Arylboronic Acids [8]
| Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | <5 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 36 |
Table 2: Sonogashira Coupling of 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with Aryl Iodides [9]
| Aryl Iodide | Base | Solvent | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Et₃N | DMF | 10 | 80 |
| 1-Iodo-4-nitrobenzene | Et₃N | CH₃CN | 9 | 95 |
| 1-Iodo-4-nitrobenzene | Et₃N | EtOH | 12 | 75 |
| 1-Iodo-4-nitrobenzene | DIPEA | CH₃CN | 11 | 92 |
Table 3: Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine Derivatives [10][11]
| Amine | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromoanisole | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 82 |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-fluorobenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 31 |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 27 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of halopyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is adapted from procedures for the coupling of iodo-heterocycles.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous THF or DMF
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (THF or DMF) and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of pyrimidine derivatives.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound, the palladium source, the phosphine ligand, and NaOt-Bu.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: General troubleshooting workflow for coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Iodo-4-methylpyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Iodo-4-methylpyrimidine derivatives. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, data summaries, and visual aids to streamline your purification workflow.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and offers systematic solutions.
Q1: My crude this compound is a dark-colored solid/oil. What is the likely cause and how can I remove the color?
A1: Dark coloration in the crude product often indicates the presence of residual iodine from the iodination reaction. Other colored impurities may also be generated due to side reactions or decomposition.
Recommended Actions:
-
Sodium Thiosulfate Wash: Before extensive purification, wash the crude product with a saturated aqueous solution of sodium thiosulfate. This will quench any unreacted iodine, a common impurity in iodination reactions.
-
Activated Charcoal Treatment: If the coloration persists after the thiosulfate wash, it may be due to polymeric or highly conjugated impurities. A treatment with activated charcoal during recrystallization can be effective.
Q2: I am having difficulty separating my product from the starting material (4-methylpyrimidine) using column chromatography. What should I do?
A2: Co-elution of the product and starting material is a common challenge, especially if their polarities are similar. Optimization of the chromatographic conditions is key.
Troubleshooting Steps:
-
Adjusting Mobile Phase Polarity: The polarity of the mobile phase is the most critical factor. Since this compound is expected to be less polar than 4-methylpyrimidine due to the iodine substitution, a less polar mobile phase should increase the separation.
-
Start with a low polarity eluent system, such as a high ratio of hexane or heptane to ethyl acetate (e.g., 9:1 Hexane:EtOAc), and gradually increase the polarity.
-
Consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol can offer different selectivity.
-
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (neutral, acidic, or basic) if separation on silica is poor. The different surface chemistry of alumina can alter the elution order.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatographic run, can improve the separation of compounds with close Rf values.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Solutions:
-
Use a Larger Volume of Solvent: The concentration of the compound in the hot solvent may be too high. Add more hot solvent to ensure the compound is fully dissolved.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out. Insulating the flask can help.
-
Change the Solvent System: The chosen solvent may not be ideal. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), often works well. For halogenated pyridines and pyrimidines, common systems include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Heptane
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities I should expect in my crude this compound?
A4: Based on typical iodination reactions of pyrimidines, the following impurities are likely:
-
Unreacted Starting Material: 4-methylpyrimidine.
-
Residual Iodine: Leftover from the iodination reagent.
-
De-iodinated Product: 4-methylpyrimidine formed by the loss of iodine from the product, which can occur if the compound is unstable to the workup or purification conditions.
-
Isomeric Byproducts: Depending on the iodination method, small amounts of other iodinated isomers might be formed.
-
Inorganic Salts: Such as silver iodide, if silver salts are used to activate the iodine.
Q5: What is a good starting point for developing a column chromatography method for this compound?
A5: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an effective mobile phase.
TLC Development Protocol:
-
Prepare TLC plates: Use silica gel 60 F254 plates.
-
Spot the plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.
-
Develop the plate: Test a few solvent systems with varying polarities. Good starting points for halogenated heterocycles include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Visualize: Check the plate under a UV lamp (254 nm).
-
Optimize: Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on a column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for a wide range of organic compounds. |
| Mobile Phase (Initial Screening) | Hexane:Ethyl Acetate (9:1 to 1:1) | Good starting point for separating moderately polar compounds. |
| Dichloromethane:Methanol (99:1 to 95:5) | Offers different selectivity compared to hexane/ethyl acetate. |
Q6: What are the best practices for recrystallizing this compound?
A6: Successful recrystallization depends on the appropriate choice of solvent and proper technique.
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated pyrimidines, consider the following single or mixed solvent systems:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate/Hexane
-
Methanol/Water
General Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography.
-
Slurry Preparation: In a beaker, add silica gel to the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to create a slurry.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization from a single solvent.
-
Solvent Choice: Select an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath for 15-30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the cold recrystallization solvent.
-
Drying: Place the purified crystals in a desiccator under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
preventing dehalogenation of 5-Iodo-4-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodo-4-methylpyrimidine. The information is tailored to address challenges related to the prevention of dehalogenation, a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem when working with this compound?
A1: Dehalogenation is an undesired chemical reaction where the iodine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 4-methylpyrimidine as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the starting material, the dehalogenated byproduct, and potentially the desired product.
Q2: What are the primary causes of dehalogenation of this compound in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, the primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct, 4-methylpyrimidine.
Q3: How can I detect and quantify the extent of dehalogenation?
A3: The extent of dehalogenation can be monitored and quantified using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. Both this compound and the dehalogenated product, 4-methylpyrimidine, are amenable to GC-MS analysis, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds, including those that are less volatile or thermally sensitive. It can be used to monitor the reaction progress by tracking the consumption of the starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of this compound to 4-methylpyrimidine in the crude reaction mixture by integrating the characteristic signals of each compound.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing the dehalogenation of this compound in palladium-catalyzed cross-coupling reactions.
Issue: Significant formation of 4-methylpyrimidine byproduct.
Below is a workflow to diagnose and address the potential causes of dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Suggested Starting Conditions to Minimize Dehalogenation
The following table summarizes recommended starting conditions for cross-coupling reactions with this compound, designed to minimize the risk of dehalogenation. These are based on successful reports for structurally similar iodo-substituted heterocycles.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) source, which can be advantageous. Pd₂(dba)₃ is a common and effective precursor. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway. |
| Base | Weaker, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger bases, especially alkoxides, are more likely to generate palladium-hydride species that lead to dehalogenation. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF) | Protic solvents like alcohols can act as a source of hydrides. Rigorous exclusion of water is also recommended. |
| Temperature | The lowest temperature at which the desired reaction proceeds at a reasonable rate (start at 60-80 °C) | Higher temperatures can accelerate the rate of dehalogenation. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to increased byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Analytical Method for Monitoring Dehalogenation by GC-MS
This protocol outlines a general method for the analysis of reaction mixtures to quantify the ratio of this compound to the dehalogenated byproduct, 4-methylpyrimidine.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic and heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injector: Split/splitless injector, operated at a temperature of 250 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a GC vial.
-
If necessary, filter the sample to remove any particulate matter.
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to this compound and 4-methylpyrimidine based on their retention times and mass spectra.
-
Integrate the peak areas of the respective compounds.
-
Calculate the relative percentage of each compound to determine the extent of dehalogenation. A calibration curve with authentic standards can be used for more accurate quantification.
improving solubility of 5-Iodo-4-methylpyrimidine for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 5-Iodo-4-methylpyrimidine for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated pyrimidine derivative. Like many pyrimidine-based compounds, it can exhibit limited solubility in non-polar organic solvents and is generally insoluble in water. Its solubility is primarily dictated by the crystalline structure and the polar nature of the pyrimidine ring countered by the relatively non-polar methyl and iodo substituents. Many pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, are readily soluble in DMSO and other organic solvents but have limited aqueous solubility[1].
Q2: Which solvents are recommended as a starting point for reactions involving this compound?
A2: For common cross-coupling reactions such as Suzuki or Sonogashira reactions, a range of organic solvents are typically employed. Good starting points include ethers like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and amide solvents like N,N-dimethylformamide (DMF).[2][3] For Sonogashira couplings specifically, DMF is often a good choice for less reactive substrates, and amines like triethylamine or diethylamine can sometimes be used as both a base and a solvent.[4][5]
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, gentle heating is a common and effective method to increase the solubility of many organic compounds, including pyrimidine derivatives. For instance, in Suzuki coupling reactions, heating the reaction mixture is a standard procedure, often between 80-110 °C.[3] However, it is crucial to ensure that this compound and other reagents are thermally stable at the selected temperature to avoid degradation. Always monitor for any changes in color or the appearance of byproducts.
Q4: Is this compound soluble in aqueous solutions?
A4: Generally, halogenated pyrimidines have very low solubility in water. Highly crystalline compounds with limited water solubility can be challenging for reactions in aqueous media.[6][7] For reactions requiring aqueous conditions, the use of a co-solvent system (e.g., dioxane/water, DME/water) is often necessary to achieve sufficient solubility for both the organic substrate and any inorganic reagents.[8][9]
Troubleshooting Guide for Solubility Issues
| Problem | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent at room temperature. | Low intrinsic solubility. The solvent may not be optimal for this specific substrate. | 1. Apply Gentle Heat: Warm the mixture while stirring. Many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).[3]2. Try a Different Solvent: Consult the solvent selection table below and choose a solvent from a different class (e.g., switch from an ether like THF to an amide like DMF).3. Use Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to help break up solid particles and facilitate dissolution. |
| Compound dissolves initially but precipitates out upon adding other reagents (e.g., base, catalyst). | Change in solution polarity or saturation. The addition of other reagents can alter the overall properties of the solvent system, causing the compound to crash out. | 1. Use a Co-Solvent System: Add a small amount of a more polar or non-polar solvent (depending on the reagent added) to maintain solubility. For example, a mixture of dioxane and water is common for Suzuki reactions to dissolve both the organic substrate and the inorganic base.[8][10]2. Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration.3. Change the Order of Addition: Try dissolving the substrate and the problematic reagent separately in the solvent before combining the solutions. |
| The reaction appears sluggish or incomplete, possibly due to poor solubility. | Insufficient concentration of the substrate in the solution. The low concentration of dissolved substrate is limiting the reaction rate. | 1. Optimize the Solvent System: Screen several solvents or co-solvent mixtures to find one that maximizes solubility at the desired reaction temperature.2. Increase Reaction Temperature: If thermally stable, increasing the temperature can both improve solubility and increase the reaction rate.[5]3. Use a Phase-Transfer Catalyst: In biphasic systems (e.g., organic/aqueous), a phase-transfer catalyst can help shuttle the reactants across the phase boundary. |
| Compound is not soluble enough to create a concentrated stock solution. | High crystal lattice energy. The strong intermolecular forces in the solid state are difficult to overcome. | 1. Use a Stronger Polar Aprotic Solvent: Solvents like DMSO or NMP are excellent at dissolving a wide range of organic compounds and could be suitable for creating stock solutions.[1]2. Check for Polymorphs: Different crystalline forms of a compound can have different solubilities. Recrystallizing the starting material from a different solvent might yield a more soluble form. |
Recommended Solvents for Reactions
| Solvent | Class | Polarity | Boiling Point (°C) | Typical Reactions | Notes |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | 153 | Suzuki, Sonogashira[2][4] | Excellent solvent for many polar organic compounds. Can be difficult to remove. |
| 1,4-Dioxane | Ether | Relatively Non-polar | 101 | Suzuki[2][8] | Common choice for Suzuki couplings, often used with water as a co-solvent. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | 66 | Sonogashira, Suzuki[2][4] | A versatile solvent, but its low boiling point may not be suitable for high-temperature reactions. |
| Toluene | Aromatic | Non-polar | 111 | Suzuki, Sonogashira[2][11] | Good for dissolving non-polar substrates. Often used in anhydrous conditions. |
| Acetonitrile (MeCN) | Nitrile | Polar Aprotic | 82 | Sonogashira[4] | A polar solvent that can be useful in a variety of coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 189 | General Solubility | High boiling point and excellent solvating power, often used for compounds with poor solubility.[1] |
| Triethylamine (TEA) | Amine | Basic | 90 | Sonogashira[4][11] | Often used as both a base and a solvent in Sonogashira reactions. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify a suitable solvent or co-solvent system for a reaction.
-
Place a small, accurately weighed amount of this compound (e.g., 5 mg) into several small vials.
-
To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observe and record the solubility (e.g., fully dissolved, partially dissolved, insoluble).
-
For vials where the compound is not fully dissolved, gently warm the mixture (e.g., to 50-60 °C) and observe any changes.
-
If a single solvent is inadequate, try adding a co-solvent. For example, to a suspension in dioxane, add water dropwise to see if solubility improves.
-
Select the solvent or solvent system that provides the best solubility under conditions that are compatible with the planned reaction.
Protocol 2: Aiding Dissolution with Sonication
Objective: To facilitate the dissolution of a sparingly soluble compound.
-
Combine this compound and the chosen solvent in a reaction flask.
-
Place the flask into an ultrasonic water bath.
-
Sonicate the mixture for 5-15 minutes.
-
Visually inspect the solution to confirm that the solid material has dissolved.
-
This technique is particularly useful for breaking up aggregates and accelerating the dissolution process without requiring high temperatures.
Logical Workflow for Improving Solubility
The following diagram outlines a systematic approach to troubleshooting and optimizing the solubility of this compound for your experiments.
Caption: Workflow for optimizing the solubility of this compound.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 5-Iodo-4-methylpyrimidine Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 5-Iodo-4-methylpyrimidine. The information herein is designed to aid in the selection of optimal catalysts and reaction conditions to achieve efficient and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound. The most commonly employed and versatile methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
-
Negishi Coupling: For the formation of C-C bonds with organozinc reagents.
The choice of reaction depends on the desired final product and the nature of the coupling partner.
Q2: What are the general reactivity trends for palladium-catalyzed cross-coupling with this compound?
A2: The C-I bond in this compound is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent substrate for various cross-coupling reactions. The general reactivity of aryl halides in palladium-catalyzed couplings follows the trend: I > Br > Cl > F. This high reactivity allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.
Q3: How does the electronic nature of the pyrimidine ring affect the coupling reaction?
A3: The pyrimidine ring is an electron-deficient heterocycle. This electronic property generally enhances the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle. However, the nitrogen atoms in the pyrimidine ring can also act as ligands and coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation. Careful selection of ligands is crucial to mitigate this effect.
Q4: What are the most common side reactions observed during the coupling of this compound?
A4: Common side reactions include:
-
Dehalogenation: Reduction of the C-I bond to a C-H bond, resulting in the formation of 4-methylpyrimidine. This can be promoted by certain bases, solvents, or impurities.
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid reagent, leading to the formation of the corresponding arene.
Optimization of reaction conditions, such as the choice of base, solvent, and temperature, can minimize these side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a more active pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species. |
| Poor Ligand Choice | - The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle and prevent catalyst inhibition. |
| Inappropriate Base | - The choice of base is critical and often substrate-dependent. Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like Et₃N or DIPEA. - For Suzuki couplings, weaker bases like KF or K₃PO₄ can sometimes minimize protodeboronation. |
| Sub-optimal Solvent | - Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. - Common solvents include dioxane, THF, DMF, and toluene, often with water as a co-solvent for Suzuki couplings. The solubility of all reactants is crucial. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. While the C-I bond is reactive, some coupling partners may require higher temperatures for efficient reaction. Monitor for potential decomposition at elevated temperatures. |
Issue 2: Significant Formation of Dehalogenated Byproduct (4-methylpyrimidine)
| Possible Cause | Troubleshooting Steps |
| Presence of a Hydrogen Source | - Ensure all solvents and reagents are anhydrous. - Some bases or additives can act as hydride sources. Consider switching to a different base. |
| Catalyst System | - Certain palladium-ligand combinations may be more prone to promoting dehalogenation. Experiment with different ligands. |
| High Temperature or Long Reaction Time | - Reduce the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed. |
Issue 3: Formation of Homocoupling Products
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. |
| High Catalyst Loading or Temperature | - Reduce the catalyst loading and/or the reaction temperature. |
| Copper Co-catalyst (in Sonogashira Coupling) | - The copper co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling). Consider using copper-free Sonogashira conditions or adding the alkyne slowly to the reaction mixture.[2] |
Quantitative Data Summary
The following tables provide representative catalyst systems and yields for the coupling of iodo-pyrimidines and related iodo-heterocycles. These should be considered as starting points for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Iodo-Pyrimidines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 90-98 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 88-96 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 80-92 |
Table 2: Sonogashira Coupling of Iodo-Pyrimidines with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT-50 | 3-6 | 85-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 60 | 8 | 80-90 |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 75-85 |
| [PdCl(allyl)]₂ (1) | XPhos (2) | K₂CO₃ (2) | Acetonitrile | 70 | 10 | 82-92 |
Table 3: Buchwald-Hartwig Amination of Iodo-Pyrimidines with Amines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-97 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 80-92 |
| Pd(OAc)₂ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 24 | 78-88 |
| [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2) | Dioxane | 100 | 16 | 82-94 |
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized and based on procedures for similar iodo-pyrimidine substrates. Optimization for this compound is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Scale-Up Synthesis of 5-Iodo-4-methylpyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 5-Iodo-4-methylpyrimidine.
Disclaimer: The following guidance is based on general principles of chemical synthesis scale-up and literature on related pyrimidine iodination, as specific scale-up data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Common challenges during the scale-up of this compound synthesis include:
-
Exothermic Reaction Control: The iodination reaction can be exothermic, and improper heat management at a larger scale can lead to side reactions and safety hazards.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reagents, especially in heterogeneous reaction mixtures, becomes more challenging in larger reactors, potentially affecting reaction kinetics and yield.
-
Impurity Profile: The types and quantities of impurities may differ between lab-scale and large-scale batches due to longer reaction times or localized high temperatures.
-
Purification: Methods like column chromatography that are feasible in the lab may not be practical or economical for large quantities. Developing robust crystallization or extraction procedures is crucial.
-
Solid Handling: If the product or intermediates are solids, their transfer, filtration, and drying can be more complex and time-consuming at scale.
Q2: Which synthesis route is recommended for the large-scale production of this compound?
A2: Several routes can be considered. A common laboratory method involves the direct iodination of 4-methylpyrimidine using an iodinating agent. For larger scales, an electrophilic iodination using iodine in the presence of an oxidizing agent or a suitable silver salt (like AgNO3) under controlled conditions can be effective.[1] Another potential route involves a Sandmeyer-type reaction from a corresponding amino-pyrimidine, which is a well-established industrial process for aromatic iodination.[2] The choice of route will depend on factors like cost of starting materials, atom economy, safety, and ease of purification.
Q3: What are the critical safety considerations for scaling up this synthesis?
A3: Key safety considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the exothermic nature of the reaction and potential for thermal runaway.
-
Reagent Handling: Handle iodine and any corrosive acids or bases with appropriate personal protective equipment (PPE) and in well-ventilated areas.
-
Pressure Management: Be aware of potential off-gassing and ensure the reactor is equipped with an adequate pressure relief system.
-
Solvent Safety: Use appropriate solvents and be mindful of their flammability and toxicity. Ensure proper grounding of equipment to prevent static discharge.
-
Containment: For potent or hazardous compounds, closed-system transfers should be used to minimize exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Monitor reaction progress using TLC, HPLC, or GC.- Ensure efficient mixing to overcome mass transfer limitations.- Check the purity and stoichiometry of starting materials. |
| Degradation of product or starting material | - Control reaction temperature carefully, especially during addition of reagents.- Reduce reaction time if product is unstable under reaction conditions. | |
| Poor work-up procedure | - Optimize extraction pH and solvent choice.- Minimize exposure to air or light if the product is sensitive. | |
| High Impurity Levels | Side reactions due to poor temperature control | - Improve reactor cooling and control the rate of reagent addition.- Consider a semi-batch process where one reagent is added slowly. |
| Over-iodination or formation of isomers | - Use stoichiometric amounts of the iodinating agent.- Optimize reaction conditions (temperature, solvent) to favor the desired product. | |
| Impurities in starting materials | - Analyze the purity of starting materials before use. | |
| Difficult Purification | Oily product instead of solid | - Try different crystallization solvents or solvent mixtures.- Consider using an anti-solvent to induce precipitation. |
| Product co-crystallizes with impurities | - Perform a multi-step purification, such as an acid-base extraction followed by recrystallization.[3] | |
| Column chromatography is not scalable | - Develop a robust recrystallization or distillation method.- Investigate reactive extraction or salt formation for purification. |
Experimental Protocols
Protocol 1: Electrophilic Iodination of 4-methylpyrimidine (Lab-Scale)
This protocol is a hypothetical lab-scale procedure based on general methods for pyrimidine iodination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., acetic acid or an inert organic solvent).
-
Reagent Addition: Prepare a solution of N-iodosuccinimide (NIS) or a mixture of Iodine (I₂) and a silver salt like AgNO₃ (1.1 eq) in the same solvent.[1]
-
Reaction: Cool the flask containing the 4-methylpyrimidine solution to 0-5 °C in an ice bath. Slowly add the iodinating agent solution from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Scale-Up Considerations for Protocol 1:
-
Heat Transfer: Use a jacketed reactor with a reliable cooling system to manage the exotherm. The rate of addition of the iodinating agent will be dictated by the ability to remove heat.
-
Mixing: A mechanical stirrer with appropriate impeller design is necessary to ensure homogeneity in a larger volume.
-
Purification: Develop a scalable purification method. Recrystallization is often preferred. A solvent screen should be performed at the lab scale to identify a suitable solvent system that provides good recovery and purity.
Data Presentation
Table 1: Comparison of Iodinating Agents for Pyrimidine Synthesis
| Iodinating System | Typical Conditions | Advantages | Disadvantages | Reference |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Acidic medium, elevated temperature | Low cost of iodine | Harsh conditions, potential for side reactions and safety concerns | General Knowledge |
| N-Iodosuccinimide (NIS) | Organic solvent, often with an acid catalyst | Milder conditions, good selectivity | Higher cost, succinimide byproduct to remove | General Knowledge |
| I₂ / AgNO₃ | Solvent-free or in a solvent | High yields, short reaction times, environmentally friendly (solvent-free) | High cost of silver salt, silver waste disposal | [1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Amination of 5-Iodo-4-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the amination of 5-iodo-4-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the amination of this compound?
A1: The primary methods for aminating this compound are Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The choice of method depends on the nucleophilicity of the amine, steric hindrance, and the desired reaction conditions.
Q2: Why am I observing significant amounts of 4-methylpyrimidine as a byproduct?
A2: The formation of 4-methylpyrimidine is likely due to a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This can be promoted by certain catalysts, bases, or impurities in the reaction mixture. It is a known side reaction for halogenated pyrimidines.[1][2]
Q3: My reaction is sluggish and gives a low yield. What are the potential causes?
A3: Low yields can stem from several factors. For Buchwald-Hartwig reactions, catalyst deactivation, inappropriate ligand choice, or the use of a non-anhydrous solvent can be problematic.[3][4] For SNAr reactions, the pyrimidine ring may not be sufficiently activated, or the reaction temperature might be too low.
Q4: What is the expected regioselectivity for amination on a substituted pyrimidine like this?
A4: In 5-substituted pyrimidines, nucleophilic attack generally occurs at the C2, C4, or C6 positions due to the electron-withdrawing nature of the ring nitrogens which can stabilize the negative charge in the Meisenheimer intermediate. For this compound, the reaction will occur at the C5 position via substitution of the iodo group.
Q5: How can I purify the aminated product from the starting material and byproducts?
A5: Purification can often be achieved using column chromatography on silica gel. An aqueous workup can help remove inorganic salts and water-soluble impurities. In some cases, acid-base extraction can be effective for separating the basic amine product from non-basic impurities.[5][6]
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Buchwald-Hartwig: Inactive catalyst system. | Ensure the use of a high-quality palladium precursor and an appropriate ligand, such as a sterically hindered biarylphosphine (e.g., XPhos).[3] Consider using a pre-formed palladium-ligand complex. |
| Buchwald-Hartwig: Inappropriate base. | Sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[4] |
| SNAr: Insufficiently activated pyrimidine ring. | While the iodo-group is a good leaving group, SNAr may require elevated temperatures or microwave irradiation to proceed efficiently. |
| General: Non-anhydrous conditions. | Ensure all solvents and reagents are dry, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) as water can deactivate the catalyst or lead to hydrolysis.[3] |
Issue 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Suggested Solution |
| 4-methylpyrimidine (Dehalogenation) | Reductive dehalogenation can be a side reaction in palladium-catalyzed couplings.[7] | Optimize the catalyst and ligand system. Sometimes, changing the solvent or base can minimize this side reaction. |
| 4-methylpyrimidin-5-ol (Hydrolysis) | Presence of water in the reaction mixture, especially at elevated temperatures. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a dry, inert atmosphere.[6] |
| Homocoupled Pyrimidine Dimer | This can occur in palladium-catalyzed reactions, particularly at high catalyst loadings or temperatures. | Reduce the catalyst loading and consider a lower reaction temperature. |
Byproduct Formation Under Various Conditions (Illustrative Data)
The following table summarizes potential product and byproduct distributions under different hypothetical reaction conditions. These are illustrative examples to guide optimization.
| Reaction Conditions | Desired Product Yield (%) | 4-methylpyrimidine Yield (%) | 4-methylpyrimidin-5-ol Yield (%) |
| Buchwald-Hartwig: Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C | 85 | 10 | <1 |
| Buchwald-Hartwig: Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 120 °C | 60 | 25 | 5 |
| SNAr: High Amine Concentration, DMSO, 140 °C | 70 | <5 | 15 |
| SNAr: Lower Temperature, K₂CO₃, DMF, 100 °C | 40 | <5 | 5 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Addition of Base and Solvent: Add a non-nucleophilic base (e.g., NaOtBu, 1.4 mmol). Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
-
Reagent Addition: Add the amine (1.5-2.0 mmol) and a base if necessary (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and purify by column chromatography.
Visualizations
Caption: Reaction pathways in the amination of this compound.
Caption: Troubleshooting workflow for amination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
5-Iodo vs. 5-Chloro Pyrimidines: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of 5-iodo and 5-chloro pyrimidine derivatives, focusing on their performance as antiviral agents. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
Data Presentation: Quantitative Comparison of Antiviral Activity
The antiviral efficacy of 5-substituted pyrimidine nucleosides is significantly influenced by the nature of the halogen at the 5-position. The following table summarizes the in vitro activity of representative 5-iodo and 5-chloro pyrimidine nucleoside analogs against Herpes Simplex Virus Type 1 (HSV-1).
| Compound | Virus | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Antiviral Index | Reference |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | HSV-1 | Plaque Reduction Assay | 0.18 | Not Specified | [1] |
| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | HSV-1 | Plaque Reduction Assay | 0.15 | ~2,000 | [1] |
Note: The Antiviral Index is calculated as the ratio of the minimum toxic dose for the host cell to the minimum inhibitory dose for the virus. A higher antiviral index indicates greater selectivity for the virus.
Mechanism of Action: Inhibition of Viral DNA Synthesis
Derivatives of 5-iodo and 5-chloro pyrimidines, particularly their nucleoside analogs, exert their antiviral effects by acting as antimetabolites.[2] Once inside a host cell, these compounds are metabolized to their active triphosphate form.[2] This active form mimics natural nucleosides and is incorporated into the growing viral DNA or RNA chain by viral polymerases.[2] This incorporation leads to the termination of the nucleic acid chain, thereby halting viral replication.[2] The selectivity of these antiviral agents often arises from a higher affinity of viral polymerases for the analog compared to host cell polymerases, or preferential activation by viral-specific enzymes like thymidine kinase.[2]
Metabolic activation and mechanism of action of 5-halopyrimidine nucleoside analogs.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus stock with a known titer.
-
Test compounds (5-iodo and 5-chloro pyrimidine derivatives) at various concentrations.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a predetermined amount of virus (to produce 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compounds. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator, or until plaques are visible.
-
Staining: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using regression analysis.
Experimental workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds on the host cells.
Materials:
-
Host cells in a 96-well plate.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to allow for cell attachment.
-
Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the cell control, is determined.
Conclusion
Both 5-iodo and 5-chloro pyrimidine derivatives have demonstrated significant potential as antiviral agents, primarily through the inhibition of viral DNA synthesis. The provided data on HSV-1 suggests that 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) exhibits slightly greater potency and a significantly better selectivity profile compared to 5-iodo-2'-deoxyuridine (Idoxuridine). However, the antiviral spectrum and efficacy can be highly dependent on the specific derivative and the target virus. Further head-to-head comparative studies across a broader range of viruses are necessary to fully elucidate the therapeutic potential of each class of halogenated pyrimidines. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative evaluations.
References
Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of various pyrimidine derivatives against several cancer cell lines. While specific data on 5-Iodo-4-methylpyrimidine derivatives is limited in publicly available research, this document summarizes the activities of structurally related pyrimidine compounds, offering valuable insights into their potential as anticancer agents. The information presented is based on experimental data from multiple studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry.
Comparative Efficacy of Pyrimidine Derivatives
The cytotoxic effects of different pyrimidine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. Lower IC50 values indicate higher potency.
The following table summarizes the IC50 values of selected pyrimidine derivatives against various human cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | 4a | A549 (Lung) | 3.304 | [1] |
| Indazol-Pyrimidine | 4a | MCF-7 (Breast) | 2.958 | [1] |
| Indazol-Pyrimidine | 4f | MCF-7 (Breast) | 1.629 | [1] |
| Indazol-Pyrimidine | 4i | A549 (Lung) | 2.305 | [1] |
| Indazol-Pyrimidine | 4i | MCF-7 (Breast) | 1.841 | [1] |
| Indazol-Pyrimidine | 4i | Caco2 (Colorectal) | 4.990 | [1] |
| Thiazolo[4,5-d]pyrimidine | 3b | Melanoma (A375) | 25.4 | [2] |
| Thiazolo[4,5-d]pyrimidine | 3b | Melanoma (C32) | 24.4 | [2] |
| Pyrido[2,3-d]pyrimidine | 2a | A549 (Lung) | - | [3] |
| Pyrido[2,3-d]pyrimidine | 2d | A549 (Lung) | Strong cytotoxicity at 50µM | [3] |
| Thieno[2,3-d]pyrimidine | 6j | HCT116 (Colon) | 0.6-1.2 | [4] |
| Thieno[2,3-d]pyrimidine | 6j | OV2008 (Ovarian) | 0.6-1.2 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used to assess the anticancer efficacy of pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are common targets.
Experimental Workflow for Signaling Pathway Analysis
Caption: General experimental workflow for analyzing the effect of pyrimidine derivatives on protein expression and phosphorylation in cancer cell signaling pathways.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Many pyrimidine derivatives have been designed as EGFR inhibitors.
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of certain pyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a target for some anticancer pyrimidine derivatives.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 5-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a versatile and efficient tool. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving 5-iodo-4-methylpyrimidine. The selection of the optimal catalyst system is paramount for achieving high yields and reaction efficiency.
Comparative Performance of Palladium Catalysts
The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system significantly influences the outcome of these transformations. Below is a summary of the performance of common palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are widely used and often provide good to excellent yields. For more challenging substrates or to achieve higher efficiency, catalyst systems employing bulky, electron-rich phosphine ligands are often employed.
Table 1: Illustrative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 5-Iodopyrimidine Derivatives
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~92 |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High |
Note: Data is compiled from studies on structurally similar iodopyrimidines and halopyridines, as direct comparative data for this compound is limited in single sources. Yields are indicative and can vary based on the specific boronic acid and reaction conditions.
Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes with this compound. The choice of catalyst and reaction conditions is crucial to control selectivity and prevent side reactions. Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands.
Table 2: Representative Conditions for Heck Coupling of Iodo-Aromatic Compounds
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | Good |
| Pd(OAc)₂ / P(o-tolyl)₃ | Butyl acrylate | NaOAc | DMF | 120 | 5 | ~75 |
| Pd/C | Acrylic acid | K₃PO₄ | Water | 100 | 10 | High |
Note: This table provides a general overview of conditions used for Heck reactions with iodo-aromatic compounds, which are expected to be applicable to this compound.[1]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between this compound and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.
Table 3: Performance of Palladium Catalysts in the Sonogashira Coupling of a 4-Methylpyrimidine Derivative with Aryl Iodides [2]
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | Et₃N | CH₃CN | Room Temp. | 6 | 95 |
| PdCl₂(PhCN)₂ | Et₃N | CH₃CN | Room Temp. | 9 | 80 |
| Pd/C | Et₃N | CH₃CN | Room Temp. | 9 | 70 |
Data adapted from a study on the Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with 1-iodo-4-nitrobenzene, demonstrating the relative efficacy of different palladium sources.[2] Excellent yields were obtained with PdCl₂(PPh₃)₂ in acetonitrile at room temperature.[2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Heck Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a base (e.g., Et₃N or NaOAc, 1.2-2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.
-
Reaction: Heat the reaction mixture, typically between 80-140 °C, and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Purification: Separate the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), a base (e.g., Et₃N, 2.0-3.0 eq.), and the terminal alkyne (1.1-1.5 eq.).[3]
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C for 3 to 24 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Heck, and Sonogashira catalytic cycles.
Conclusion
The choice of palladium catalyst for the coupling of this compound is a critical parameter that significantly impacts the reaction outcome. For routine Suzuki and Sonogashira couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields. For Heck reactions, Pd(OAc)₂-based systems are commonly employed. The development of more advanced catalyst systems, including those with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, can offer improved performance, especially for challenging substrates or when milder reaction conditions are required. Furthermore, heterogeneous catalysts such as palladium on carbon (Pd/C) present advantages in terms of catalyst recovery and reuse, which is particularly important for industrial applications. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and robust synthetic routes for the functionalization of this compound.
References
5-Iodo-4-methylpyrimidine: A Critical Evaluation as a Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases has made it a privileged scaffold in the development of targeted therapies. This guide provides a comparative analysis of the 5-iodo-4-methylpyrimidine scaffold against two well-established pyrimidine-based alternatives: pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine. While direct experimental data for this compound is limited in publicly available literature, its potential as a drug scaffold can be evaluated by examining related compounds and fundamental principles of medicinal chemistry.
Comparative Analysis of Pyrimidine Scaffolds
The strategic placement of substituents on the pyrimidine ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. The this compound scaffold presents a unique combination of a methyl group at the 4-position and an iodine atom at the 5-position. The methyl group can provide a vector for further chemical modification and may enhance binding through hydrophobic interactions. The iodine atom, being the largest stable halogen, offers the potential for strong halogen bonding interactions with the kinase hinge region, particularly with the gatekeeper residue, which can enhance binding affinity and selectivity.[1]
In contrast, pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine are fused heterocyclic systems that are bioisosteres of adenine, the endogenous ligand for ATP-binding sites.[2][3] This inherent structural similarity provides a strong foundation for potent kinase inhibition.
| Feature | This compound (Hypothesized) | Pyrazolo[3,4-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidine |
| Core Structure | Monocyclic pyrimidine | Fused pyrazole and pyrimidine rings | Fused pyrrole and pyrimidine rings |
| Key Interactions | Potential for strong halogen bonding at the 5-position. Methyl group for potential hydrophobic interactions and derivatization. | Mimics adenine, forming key hydrogen bonds with the kinase hinge region.[2][3] | Also mimics adenine, engaging in critical hinge-binding interactions. |
| Known Targets | Likely to target protein kinases, based on related 5-halopyrimidine structures.[1] Potential for antiviral activity has also been noted for 5-iodinated pyrimidine nucleosides.[4] | Broad range of kinases including Src, EGFR, and CDKs.[5][6][7] | Kinases such as JAKs, FAK, EGFR, and CDKs.[4][8][9][10][11] |
| Representative IC50 Values | Not available in public literature. | Varies widely depending on substituents and target. For example, some Src inhibitors show IC50 values in the nanomolar range.[5] EGFR inhibitors with this scaffold have also demonstrated potent activity with IC50 values as low as 0.034 µM.[6] | Also target- and substituent-dependent. For instance, a FAK inhibitor with this scaffold has an IC50 of 4 nM.[4] Some multi-targeted inhibitors show IC50 values ranging from 40 to 204 nM against various kinases.[9][11] |
| Advantages | Simple, synthetically accessible core. The large, polarizable iodine atom can be exploited for potent and selective interactions. | Proven and validated scaffold in multiple clinical candidates and approved drugs. | Another clinically validated scaffold with a strong history in kinase inhibitor design. |
| Potential Challenges | Potential for off-target effects due to the reactivity of the C-I bond. Possible metabolic instability. | Can suffer from poor solubility depending on the substituents. | Similar to pyrazolo[3,4-d]pyrimidine, solubility can be a challenge. |
Experimental Protocols for Scaffold Validation
To rigorously validate the potential of this compound as a drug scaffold, a series of in vitro and in vivo experiments are essential. Below are detailed protocols for two fundamental assays.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of a compound to a kinase of interest.[8][12][13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody specific for the kinase
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test compound (e.g., this compound derivative)
-
Kinase buffer
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow compound binding to the kinase.
-
Add 5 µL of the tracer solution to initiate the competition reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Conclusion and Future Directions
The this compound scaffold holds promise as a starting point for the design of novel kinase inhibitors. The presence of the 5-iodo group is a key feature that could be exploited to achieve high potency and selectivity through halogen bonding interactions with the target kinase. However, the lack of direct experimental data necessitates a thorough validation process.
Future efforts should focus on:
-
Synthesis of a focused library of this compound derivatives with diverse substitutions at other positions of the pyrimidine ring.
-
Screening of this library against a broad panel of kinases to identify initial hits and determine the selectivity profile.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the initial hits.
-
In-depth ADME/Tox profiling to assess the drug-like properties of the most promising compounds.
-
In vivo efficacy studies in relevant animal models to validate the therapeutic potential of the optimized leads.
By systematically addressing these points, the true potential of this compound as a valuable scaffold in drug discovery can be fully elucidated.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - AT [thermofisher.com]
Comparative Biological Activity of 5-Iodopyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 5-iodopyrimidine analogs and related pyrimidine derivatives. The information is supported by experimental data from various studies, focusing primarily on anticancer properties.
The pyrimidine scaffold is a fundamental structure in many biologically active compounds, including several approved drugs. The introduction of a halogen, such as iodine, at the 5-position of the pyrimidine ring can significantly influence the compound's biological activity. This guide collates and presents data on the activity of various 5-iodopyrimidine analogs and structurally similar compounds to aid in the design and development of novel therapeutic agents.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives, including some 5-iodinated compounds, against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a quantitative comparison of the cytotoxic potential of these analogs.
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629 | [1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841 | [1] |
| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02 | [1] |
| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate Cancer) | MTT Assay | 21 | [1] |
| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | MTT Assay | 17 | [1] |
| Fused Pyrimidine 3 | MCF-7, A549, HepG2 | Not Specified | 1.61 - 2.02 | [2] |
| Fused Pyrimidine 7 | MCF-7, A549, HepG2 | Not Specified | < 15.21 | [2] |
| 5-Trifluoromethylpyrimidine 9u | A549, MCF-7, PC-3 | Not Specified | 0.35, 3.24, 5.12 | [3] |
| 5-Nitropyrimidine-2,4-dione 36 | RAW 264.7 (Macrophage) | Nitric Oxide Production | 8.6 | [4] |
Experimental Protocols
The biological activity data presented in this guide is primarily derived from in vitro cell-based assays designed to assess the cytotoxic and antiproliferative effects of the compounds. A commonly employed method is the MTT assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a suitable culture medium.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 10 to 500 μM) and incubated for a specified period, typically 48 to 72 hours.[5]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a general experimental workflow for anticancer screening and a representative signaling pathway that is often targeted by pyrimidine derivatives.
Caption: General workflow for the discovery and evaluation of anticancer pyrimidine analogs.
Caption: Pyrimidine analogs can inhibit kinase signaling, blocking cancer cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Reactivity of 5-Iodo-4-methylpyrimidine Derivatives: A Landscape of Underexplored Selectivity
Despite the significant interest in pyrimidine-based scaffolds in drug discovery, a comprehensive analysis of the cross-reactivity profiles of 5-Iodo-4-methylpyrimidine derivatives remains a notable gap in the scientific literature. Extensive searches for publicly available data on the selectivity of this specific class of compounds against broader kinase panels or other off-target assays have not yielded sufficient information to construct a detailed comparative guide as requested.
While the pyrimidine core is a well-established pharmacophore present in numerous approved kinase inhibitors, the specific substitution pattern of a 5-iodo and a 4-methyl group appears to be a less explored area in terms of broad selectivity profiling. Current research on related pyrimidine analogs often focuses on their synthesis and activity against a primary target or a very limited set of related enzymes. For instance, studies on various substituted pyrimidines have demonstrated their potential as inhibitors of targets such as Adenosine Kinase, Dihydrofolate Reductase (DHFR), and Microtubule Affinity-Regulating Kinase 4 (MARK4), but these studies do not typically include comprehensive cross-reactivity data across the human kinome.
The assessment of off-target effects is a critical step in the development of safe and effective therapeutic agents. Kinase inhibitors, in particular, are known for their potential to interact with multiple kinases due to the conserved nature of the ATP-binding pocket. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The lack of available data for this compound derivatives prevents a thorough evaluation of their therapeutic potential and potential liabilities.
General Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
In the absence of specific data for the requested compound class, this section outlines the standard experimental protocols and data presentation formats that are typically employed in cross-reactivity studies of kinase inhibitors.
Data Presentation
Quantitative cross-reactivity data is commonly summarized in tables that showcase the inhibitory activity of the compounds against a panel of kinases. This allows for a clear and direct comparison of selectivity. Key metrics include:
-
IC50/Ki Values: The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for each kinase in the panel.
-
Selectivity Score (S-score): A quantitative measure of selectivity, often calculated based on the number of kinases inhibited above a certain threshold at a specific compound concentration.
-
Gini Coefficient: A measure of the inequality of inhibitory activity across the kinome, where a higher Gini coefficient indicates greater selectivity.
Table 1: Illustrative Example of a Kinase Selectivity Profile
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Target Kinase X | 10 | 15 |
| Off-Target Kinase 1 | 500 | >10,000 |
| Off-Target Kinase 2 | >10,000 | 2,500 |
| Off-Target Kinase 3 | 1,200 | 8,000 |
| ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in kinase inhibitor cross-reactivity studies.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP back to ATP and catalyze a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and is used to calculate the percent inhibition and subsequently the IC50 value.
Cell-Based Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Probe Addition: A fluorescent energy transfer probe that specifically binds to the kinase is added to the cells.
-
BRET Measurement: If the compound binds to the kinase, it will displace the fluorescent probe, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the probe.
-
Data Analysis: The BRET ratio is calculated and used to determine the cellular IC50 value, indicating the compound's potency in a physiological context.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) are essential for illustrating complex experimental processes and relationships.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for a cell-based target engagement assay.
A Comparative Guide to Green Synthesis of Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The imperative for sustainable practices in chemical synthesis has driven the adoption of green chemistry principles, particularly in the pharmaceutical industry where pyrimidine scaffolds are key building blocks for numerous therapeutic agents. Halogenated pyrimidines, in particular, are crucial intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of various green synthesis methods for halogenated pyrimidines, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable and sustainable synthetic routes.
Comparison of Green Synthesis Methods
The following tables summarize quantitative data for different green synthesis methods for the halogenation of pyrimidines, offering a direct comparison of their efficiency and reaction conditions.
Mechanochemical Synthesis
Mechanochemical methods utilize mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of solvents.
| Product | Halogenating Agent | Catalyst/Additive | Time | Temp. (°C) | Yield (%) | Ref. |
| 5-Iodouracil | I2/AgNO3 | None | 20-30 min | RT | 70-98 | [1] |
| 5-Bromouracil | N-Bromosuccinimide (NBS) | PEG-400 | 10-15 min | RT | >95 | [2] |
| Halogenated azobenzenes | N-Halosuccinimides (NXS) | Pd(OAc)2/TsOH | Varies | RT | Good to Excellent | [3] |
Ultrasound-Assisted Synthesis
Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation.
| Product | Halogenating Agent | Solvent | Time | Temp. (°C) | Yield (%) | Ref. |
| 3-Bromoindazoles | Dibromohydantoin (DBDMH) | Not specified | 30 min | RT | High | [4] |
| Dihydropyrimidine-2-thiones | N/A (synthesis of precursor) | Ethanol | 20-30 min | RT | High | [5] |
| 4-Pyrimidinols | N/A (synthesis of precursor) | Water | 5-15 min | RT | 21-97 | [6] |
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved yields.[7]
| Product | Halogenating Agent | Solvent | Time | Temp. (°C) | Yield (%) | Ref. |
| 2,4-Dichloro-5-bromopyrimidine | POCl3 | None | 2 h | 160 | >90 | [3] |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Arylboronic acid (Suzuki coupling) | 1,4-Dioxane/H2O | 20 min | 165 | Good | [8] |
| Thiazolo[5,4-d]pyrimidines | N/A (cyclization) | Ethanol | 5 min | Not specified | High | [9] |
| Fused Pyrimidines | Various | Ethanol | 8 min | Not specified | 69-88 | [10][11] |
Photocatalytic Synthesis
Visible-light photocatalysis offers a green alternative by using light energy to drive chemical reactions, often under mild conditions.
| Product | Halogenating Agent | Photocatalyst | Solvent | Time | Temp. (°C) | Yield (%) | Ref. |
| 5-Bromouracil derivatives | N-Bromosuccinimide (NBS) | Not specified | Acetonitrile | Varies | RT | High | [5][12] |
| 2-Chloro-n-hexane | FeCl3 | Hf-BTB-MOL-NHAc | Not specified | 8 h | RT | High selectivity | [13] |
Enzymatic Synthesis
Halogenating enzymes, such as haloperoxidases, offer high selectivity and operate under mild, aqueous conditions, making them an attractive green alternative.
| Product | Enzyme | Halide Source | Co-substrate | Conditions | Yield (%) | Ref. |
| 5-Bromouracil | Eosinophil peroxidase or Myeloperoxidase | Br- | H2O2 | Aqueous, mild pH | Near-quantitative | [14] |
| Brominated aromatic compounds | Vanadium bromoperoxidase (AmVHPO) | Br- | H2O2 | Aqueous, pH 6.0 | Good to Excellent | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mechanochemical Synthesis of 5-Iodouracil[1]
-
Reactants : Uracil, molecular iodine (I₂), and silver nitrate (AgNO₃) are used in solid form.
-
Procedure : The reactants are placed in a mortar and ground together using a pestle for 20-30 minutes at room temperature.
-
Work-up : The solid reaction mixture is then purified, typically by washing with an appropriate solvent to remove any unreacted starting materials and byproducts.
Ultrasound-Assisted Bromination of Indazoles[4]
-
Reactants : Indazole substrate and dibromohydantoin (DBDMH) as the bromine source.
-
Procedure : The reactants are mixed in a suitable reaction vessel and subjected to ultrasound irradiation for 30 minutes under mild conditions.
-
Work-up : The product is isolated and purified using standard laboratory techniques such as extraction and chromatography.
Microwave-Assisted Chlorination of Hydroxypyrimidines[3]
-
Reactants : Hydroxy-pyrimidine substrate, phosphorus oxychloride (POCl₃), and pyridine.
-
Procedure : The hydroxy-pyrimidine (0.3 moles), POCl₃ (1 equivalent per hydroxyl group), and pyridine (1 equivalent) are heated in a sealed Teflon-lined stainless steel reactor at 160°C for 2 hours using a microwave reactor.
-
Work-up : After cooling, the reaction mixture is carefully quenched with ice water, and the chlorinated pyrimidine product is isolated by filtration or extraction.
Photocatalytic Bromination of Uracil Derivatives[5][12]
-
Reactants : Uracil derivative and N-bromosuccinimide (NBS).
-
Solvent : Acetonitrile.
-
Procedure : The reactants are dissolved in acetonitrile and irradiated with visible light (e.g., cool white LEDs) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
Enzymatic Bromination of Uracil[14]
-
Enzyme System : Eosinophil peroxidase or myeloperoxidase.
-
Reactants : Uracil, a bromide source (e.g., NaBr), and hydrogen peroxide (H₂O₂).
-
Procedure : The reaction is carried out in an aqueous buffer at a controlled pH. The enzyme catalyzes the oxidation of bromide by hydrogen peroxide to form a reactive brominating species, which then selectively brominates uracil at the C5 position.
-
Work-up : The product can be isolated and purified using techniques such as high-performance liquid chromatography (HPLC).
Visualizing the Green Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed green synthesis methods.
References
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Green Biosynthesis of 5-Fluorouracil Chromium Nanoparticles Using Harpullia pendula Extract for Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ijamtes.org [ijamtes.org]
- 9. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 10. d-nb.info [d-nb.info]
- 11. enzymology.insightconferences.com [enzymology.insightconferences.com]
- 12. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyrimidine-Based Anticancer Agents
A critical challenge in oncology drug development is the translation of promising preclinical findings from the laboratory to effective clinical outcomes. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative pyrimidine-based drug, highlighting the importance of comprehensive preclinical evaluation. While the initial focus was on 5-Iodo-4-methylpyrimidine-based drugs, a thorough literature review did not yield a single agent within this specific class with publicly available, directly comparable in vitro and in vivo anticancer data. Therefore, this guide utilizes a well-documented indolyl-pyrimidine derivative that targets the Epidermal Growth Factor Receptor (EGFR) to illustrate the principles of comparing efficacy across different experimental systems.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the preclinical potential of novel therapeutic candidates. We present quantitative data in structured tables, detail the experimental methodologies, and provide visualizations of the targeted signaling pathway and the overall experimental workflow to facilitate a deeper understanding of the drug's mechanism and performance.
In Vitro Efficacy: Potency Against Cancer Cell Lines
The initial assessment of a potential anticancer drug's efficacy is typically performed in vitro using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
A novel indolyl-pyrimidine hybrid, compound 4g , was evaluated for its antiproliferative activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). For comparison, its cytotoxicity was also assessed against a normal human lung fibroblast cell line, WI38. The well-established anticancer drugs 5-Fluorouracil (5-FU) and Erlotinib were used as positive controls.[1]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | WI38 (Normal Cells) IC50 (µM) |
| Compound 4g | 5.1 ± 1.14 | 5.02 ± 1.19 | 6.6 ± 1.40 | > 50 |
| 5-FU | 4.8 ± 1.10 | 5.5 ± 1.21 | 7.2 ± 1.45 | > 50 |
| Erlotinib | 6.2 ± 1.28 | 7.8 ± 1.52 | 8.5 ± 1.63 | > 50 |
| Data sourced from a study on indolyl-pyrimidine hybrids.[1] |
The in vitro data demonstrates that compound 4g exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values comparable to the standard chemotherapeutic agent 5-FU and the targeted therapy Erlotinib.[1] Importantly, compound 4g displayed significantly lower cytotoxicity towards the normal WI38 cell line, suggesting a favorable therapeutic window.[1]
In Vivo Efficacy: Tumor Growth Inhibition in an Animal Model
Following promising in vitro results, the efficacy of an anticancer drug candidate is evaluated in vivo using animal models, often xenografts where human tumor cells are implanted into immunocompromised mice. This stage is crucial for assessing the drug's activity in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.
The in vivo anticancer efficacy of compound 4g was assessed in a murine model bearing Ehrlich Ascites Carcinoma (EAC) tumors. The study measured the effect of the compound on tumor volume and average survival time.
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (Vehicle) | 2.85 ± 0.15 | - | 18.5 ± 1.2 | - |
| Compound 4g (10 mg/kg) | 0.98 ± 0.08 | 65.6 | 30.2 ± 1.8 | 63.2 |
| 5-FU (20 mg/kg) | 1.15 ± 0.09 | 59.6 | 28.5 ± 1.5 | 54.1 |
| Data from an in vivo study on the representative indolyl-pyrimidine derivative.[1] |
In the in vivo model, compound 4g demonstrated a significant reduction in tumor volume and a notable increase in the mean survival time of the tumor-bearing mice.[1] The observed tumor growth inhibition of 65.6% was superior to that of the standard drug 5-FU at the tested concentrations.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (Resazurin Assay)
The antiproliferative activity of the test compounds was determined using the Resazurin Cell Growth Inhibition Assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HepG2, HCT-116) and the normal cell line (WI38) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (compound 4g , 5-FU, and Erlotinib) and incubated for 72 hours.
-
Resazurin Addition: After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Fluorescence Measurement: The fluorescence of the metabolically active cells (which convert resazurin to the fluorescent resorufin) was measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[1]
In Vivo Antitumor Efficacy (Ehrlich Ascites Carcinoma Model)
The in vivo anticancer activity was evaluated in a murine model of Ehrlich Ascites Carcinoma.
-
Tumor Implantation: Female Swiss albino mice were inoculated with EAC cells intraperitoneally.
-
Treatment: Twenty-four hours after tumor implantation, the mice were randomly assigned to treatment groups and received either the vehicle control, compound 4g (10 mg/kg), or 5-FU (20 mg/kg) intraperitoneally for nine consecutive days.
-
Tumor Volume Measurement: The volume of the ascitic fluid was measured at the end of the treatment period to determine tumor growth.
-
Survival Monitoring: A separate cohort of animals was monitored for survival, and the mean survival time for each group was calculated.
-
Data Analysis: The percentage of tumor growth inhibition and the percentage increase in lifespan were calculated relative to the control group.[1]
Visualizing the Mechanism and Workflow
To better understand the context of these findings, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted EGFR signaling pathway.
Caption: Preclinical experimental workflow.
References
Safety Operating Guide
Navigating the Disposal of 5-Iodo-4-methylpyrimidine: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Iodo-4-methylpyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.[1] This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] Avoid the inhalation of any dust or vapors and wash hands thoroughly after handling.[1][2] In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]
In all cases of significant exposure, seek immediate medical attention.[1]
Quantitative Safety Data for Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Hazard Statements |
| This compound | 91749-26-7 | 220.01 | Data not available. Handle with caution as a potentially hazardous substance. |
| 5-Iodopyrimidine | 31462-58-5 | 205.98 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
| 4-Methylpyrimidine | 3438-46-8 | 94.11 | Flammable liquid and vapor.[4] |
| 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | 266.05 | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5] Do not discharge the chemical down the sewer system.[1][2]
-
Containerization: Carefully place the waste this compound into a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name ("this compound"), the CAS number (91749-26-7), and appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Hazardous").
-
Segregation: Store the sealed waste container in a designated, well-ventilated, and secure area. It is crucial to keep it away from incompatible materials, such as strong oxidizing agents.[6]
-
Consultation and Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with accurate information about the waste material.
-
Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal. This documentation is essential for regulatory compliance.
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills: For minor spills, absorb the material using an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed container for disposal as hazardous waste.
-
Large Spills: In the case of a more significant spill, evacuate the immediate area and contact your institution's EHS department without delay.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Iodopyrimidine | C4H3IN2 | CID 1201421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Iodo-4-methylpyrimidine
Personal Protective Equipment (PPE)
When handling 5-Iodo-4-methylpyrimidine, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against dust particles and accidental splashes. A face shield offers a broader range of protection for the entire face[3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Prevents direct skin contact with the compound, which can cause irritation[1][2]. Change gloves immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation[2][5]. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][6][7]. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes[1][6]. Remove contaminated clothing. If skin irritation persists, seek medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[2][5]. Seek immediate medical attention. |
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
| Procedure | Step-by-Step Guidance |
| Minor Spill Cleanup (Solid) | 1. Evacuate the immediate area and ensure proper ventilation. 2. Wear appropriate PPE as outlined above. 3. Gently sweep or scoop the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust[2][8]. 4. Clean the spill area with a damp cloth or paper towel. 5. Place all cleanup materials into a sealed, labeled hazardous waste container. |
| Disposal | Dispose of this compound and any contaminated materials as hazardous waste through a licensed disposal company[1][5]. Do not dispose of down the drain or in regular trash. All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name[9]. |
Visualizing Safe Handling and Emergency Response
To further clarify the necessary procedures, the following diagrams illustrate the workflow for safe handling and the decision-making process in an emergency.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. sams-solutions.com [sams-solutions.com]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
